Jak2-IN-6
Description
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Properties
IUPAC Name |
(4-amino-2-anilino-1,3-thiazol-5-yl)-(5-chlorothiophen-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS2/c15-10-7-6-9(20-10)11(19)12-13(16)18-14(21-12)17-8-4-2-1-3-5-8/h1-7H,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSYMZBCAABWIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C3=CC=C(S3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Jak2-IN-6 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Jak2-IN-6, a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2). It details its chemical and physical properties, mechanism of action, biological activity, and standard experimental protocols for its use in a research setting.
Chemical Properties and Structure
This compound is a multiple-substituted aminothiazole derivative. Its core structure facilitates a key intramolecular hydrogen bond, which holds the chlorothiophene substituent coplanar with the aminothiazole core, a crucial feature for its binding and inhibitory activity.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 353512-04-6[1] |
| Molecular Formula | C₁₄H₁₀ClN₃OS₂[2] |
| Molecular Weight | 335.83 g/mol [1][2] |
| Description | Multiple-substituted aminothiazole derivative[1] |
Mechanism of Action
The JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade essential for numerous cellular processes, including proliferation, differentiation, survival, and immune response. The pathway is typically activated when a cytokine or growth factor binds to its corresponding cell surface receptor. This binding event induces receptor dimerization, bringing the associated JAK proteins into close proximity, leading to their trans-activation via phosphorylation.
Activated JAKs then phosphorylate specific tyrosine residues on the receptor's cytoplasmic tail. These phosphorylated sites serve as docking stations for STAT proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, causing them to dissociate from the receptor, form dimers, and translocate to the nucleus. Inside the nucleus, STAT dimers act as transcription factors, binding to specific DNA sequences to regulate the expression of target genes.
The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2. JAK2 is particularly vital for signaling pathways initiated by hormones and cytokines such as erythropoietin (EPO), thrombopoietin (TPO), and growth hormone, making it a central regulator of hematopoiesis.
Inhibition by this compound
Constitutive activation of the JAK2 kinase, often due to mutations such as the V617F substitution, is a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs), including polycythemia vera and essential thrombocythemia. This aberrant signaling leads to uncontrolled cell growth and proliferation.
This compound is a potent and selective ATP-competitive inhibitor of JAK2. It exerts its effect by binding to the ATP-binding pocket of the JAK2 kinase domain (JH1). Specifically, its chlorothiophene moiety occupies a binding pocket adjacent to the amino acid residues Valine 863 (Val863) and Leucine 983 (Leu983), extending towards Aspartate 994 (Asp994) of the activation loop.[1] This interaction prevents the phosphorylation and subsequent activation of JAK2, thereby blocking the entire downstream signaling cascade, including STAT phosphorylation and nuclear translocation. A key characteristic of this compound is its high selectivity for JAK2, with no reported activity against JAK1 and JAK3, making it a valuable tool for dissecting the specific roles of JAK2 in cellular signaling.[1]
Biological Activity
This compound demonstrates potent inhibitory activity against the JAK2 enzyme and exhibits significant anti-proliferative effects in various human cancer cell lines.
Table 2: In Vitro Inhibitory and Anti-proliferative Activity of this compound
| Target/Cell Line | Assay Type | IC₅₀ Value |
| JAK2 Enzyme | Kinase Inhibition Assay | 22.86 µg/mL[1] |
| PC-9 (Lung Cancer) | Cell Proliferation Assay | 18.1 µg/mL[1] |
| H1975 (Lung Cancer) | Cell Proliferation Assay | 58.3 µg/mL[1] |
| PANC-1 (Pancreatic Cancer) | Cell Proliferation Assay | 40.6 µg/mL[1] |
Experimental Protocols
The following are generalized methodologies for evaluating the activity of this compound. Specific parameters should be optimized for individual experimental systems.
In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified JAK2.
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Reagents & Materials : Recombinant human JAK2 enzyme, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, kinase assay buffer, this compound, and a detection reagent (e.g., Kinase-Glo®).
-
Procedure :
-
Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the JAK2 enzyme, the peptide substrate, and the kinase assay buffer.
-
Add the diluted this compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by plotting the data on a semi-logarithmic graph.
-
Cell-Based Proliferation Assay
This assay assesses the anti-proliferative effect of this compound on cancer cell lines.
-
Reagents & Materials : Human cancer cell lines (e.g., PC-9, H1975, PANC-1), complete cell culture medium, this compound, and a cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
Procedure :
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound (e.g., ranging from 6.3 to 50 µg/mL) in cell culture medium.[1]
-
Remove the old medium from the cells and add the medium containing the various concentrations of the inhibitor. Include vehicle-only controls.
-
Incubate the cells for a specified duration (e.g., 48 hours) under standard cell culture conditions (37°C, 5% CO₂).[1]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
STAT Phosphorylation Assay (Western Blot)
This method measures the direct downstream effect of JAK2 inhibition by quantifying the phosphorylation level of STAT proteins.
-
Reagents & Materials : A JAK2-dependent cell line, cell lysis buffer, primary antibodies (anti-phospho-STAT, anti-total-STAT, anti-GAPDH), HRP-conjugated secondary antibody, and ECL substrate.
-
Procedure :
-
Culture cells and treat them with various concentrations of this compound for a predetermined time.
-
If the pathway requires cytokine stimulation, starve the cells and then stimulate them with the appropriate cytokine in the presence or absence of the inhibitor.
-
Harvest and lyse the cells on ice.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against phosphorylated STAT (e.g., p-STAT3 or p-STAT5).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify band intensities to determine the reduction in STAT phosphorylation relative to the total STAT protein.
-
References
An In-Depth Technical Guide on the Binding Affinity of Jak2-IN-6 to the JAK2 Pseudokinase Domain
For Researchers, Scientists, and Drug Development Professionals
The JAK family of non-receptor tyrosine kinases, including JAK2, are critical mediators of cytokine and growth factor signaling. They are characterized by the presence of a tandem kinase (JH1) and a pseudokinase (JH2) domain. The JH2 domain, although catalytically inactive, plays a crucial autoinhibitory and regulatory role over the JH1 domain. Consequently, the JH2 domain has emerged as an attractive target for the development of selective JAK2 inhibitors.
Quantitative Data for Jak2-IN-6
This compound is a multi-substituted aminothiazole derivative that has been identified as a potent and selective inhibitor of JAK2. The available quantitative data on its inhibitory activity is summarized in the table below. It is important to note that this IC50 value likely reflects the inhibition of the catalytically active kinase domain (JH1).
| Compound | Target | Assay Type | Value |
| This compound | JAK2 | Enzymatic Assay | IC50: 22.86 µg/mL |
Note: There is a lack of publicly available data specifically detailing the binding affinity (e.g., Kd) of this compound to the isolated JAK2 pseudokinase (JH2) domain. The IC50 value presented is for the entire JAK2 protein.
Experimental Protocols
To facilitate research into the interaction of small molecules with the JAK2 pseudokinase domain, two detailed, representative experimental protocols are provided below: Fluorescence Polarization and Isothermal Titration Calorimetry.
This protocol describes a competitive binding assay to determine the affinity of a test compound for the JAK2 pseudokinase (JH2) domain.
Principle:
Fluorescence polarization measures the change in the tumbling rate of a fluorescently labeled probe. A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low polarization. When the tracer binds to a larger molecule, such as the JAK2 JH2 domain, its tumbling slows, and the polarization of the emitted light increases. A test compound that competes with the tracer for binding to the JH2 domain will displace the tracer, causing a decrease in polarization.
Materials:
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Recombinant human JAK2 pseudokinase (JH2) domain
-
Fluorescently labeled tracer (e.g., a known fluorescently-labeled ATP-competitive ligand for JH2)
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Test compound (e.g., this compound)
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Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Tracer Titration:
-
Prepare a serial dilution of the fluorescent tracer in assay buffer.
-
Add a fixed concentration of the JAK2 JH2 domain to each well.
-
Incubate at room temperature for 60 minutes.
-
Measure fluorescence polarization to determine the Kd of the tracer and the optimal tracer concentration (typically at or below its Kd).
-
-
Competitive Binding Assay:
-
Prepare a serial dilution of the test compound (this compound) in DMSO, and then dilute in assay buffer.
-
In a 384-well plate, add the following to each well:
-
Fixed concentration of JAK2 JH2 domain.
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Fixed concentration of the fluorescent tracer.
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Varying concentrations of the test compound.
-
-
Include control wells:
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Tracer only (minimum polarization).
-
Tracer + JH2 domain (maximum polarization).
-
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization of each well.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The IC50 can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd,tracer)
-
This protocol provides a direct measurement of the binding affinity and thermodynamics of a test compound to the JAK2 JH2 domain.
Principle:
Isothermal titration calorimetry directly measures the heat released or absorbed during a binding event. A solution of the ligand (test compound) is titrated into a solution of the macromolecule (JAK2 JH2 domain) in the sample cell of a calorimeter. The resulting heat changes are measured and used to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Materials:
-
Recombinant human JAK2 pseudokinase (JH2) domain
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Test compound (e.g., this compound)
-
ITC Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT (must be identical for protein and compound solutions)
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Isothermal titration calorimeter
Procedure:
-
Sample Preparation:
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Thoroughly dialyze the purified JAK2 JH2 domain against the ITC buffer.
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Dissolve the test compound in the final dialysis buffer to the desired concentration.
-
Degas both the protein and compound solutions immediately before the experiment.
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ITC Experiment:
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Load the JAK2 JH2 domain solution (typically 10-50 µM) into the sample cell.
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Load the test compound solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.
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Set the experimental parameters (temperature, stirring speed, injection volume, and spacing). A typical experiment consists of an initial small injection followed by 19-29 larger injections.
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Perform a control titration by injecting the test compound into the buffer alone to measure the heat of dilution.
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-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Integrate the heat change for each injection to generate a binding isotherm (plot of heat change per mole of injectant versus the molar ratio of ligand to protein).
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Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
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Visualizations
Caption: Overview of the canonical JAK-STAT signaling pathway.
Caption: Workflow for determining binding affinity using a fluorescence polarization assay.
Jak2-IN-6: A Technical Guide to its Selectivity for JAK2 Kinase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selectivity profile of Jak2-IN-6, a potent and selective inhibitor of Janus Kinase 2 (JAK2). This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the associated signaling pathway and experimental workflows.
Quantitative Selectivity Profile of this compound
This compound, a multiple-substituted aminothiazole derivative, demonstrates notable selectivity for JAK2 over other members of the JAK kinase family.[1] The inhibitory activity is summarized in the table below.
| Kinase | IC50 (μg/mL) | IC50 (μM) | Selectivity vs. JAK2 |
| JAK1 | No Activity | No Activity | N/A |
| JAK2 | 22.86 | 68.07 | - |
| JAK3 | No Activity | No Activity | N/A |
| TYK2 | Data Not Available | Data Not Available | N/A |
Note: The IC50 value in μM was calculated using the provided molecular weight of 335.83 g/mol for this compound.[1]
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade initiated by cytokines and growth factors, playing a pivotal role in cellular processes such as proliferation, differentiation, and apoptosis. The diagram below illustrates the canonical JAK-STAT signaling pathway.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The determination of kinase inhibitor selectivity involves both biochemical and cellular assays. Below are detailed, representative methodologies that can be employed to characterize the selectivity profile of compounds like this compound.
In Vitro Biochemical Kinase Inhibition Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified JAK family kinases (JAK1, JAK2, JAK3, and TYK2).
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
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ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., a generic tyrosine kinase substrate)
-
This compound (solubilized in DMSO)
-
384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader capable of luminescence detection
Workflow Diagram:
Caption: Workflow for an in vitro biochemical kinase inhibition assay.
Detailed Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO. A typical starting concentration might be 10 mM, followed by serial 3-fold dilutions.
-
Reaction Setup: In a 384-well plate, add the diluted this compound, the specific JAK kinase, and the kinase buffer. Include controls with DMSO only (no inhibitor) and no enzyme.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Add a mixture of ATP and the peptide substrate to each well to start the kinase reaction. The ATP concentration should be close to the Km value for each specific kinase to ensure accurate IC50 determination.
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.
-
Signal Generation: Stop the kinase reaction and detect the amount of ADP produced using a detection reagent like ADP-Glo™. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is used to generate a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Phospho-STAT Assay
This assay measures the ability of an inhibitor to block the phosphorylation of STAT proteins downstream of JAK activation in a cellular context.
Objective: To determine the IC50 of this compound for the inhibition of cytokine-induced STAT phosphorylation in a relevant cell line.
Materials:
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A human cell line that expresses the target JAKs and cytokine receptors (e.g., TF-1 or HEL cells).
-
Cell culture medium and supplements.
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Cytokine for stimulation (e.g., erythropoietin (EPO) for JAK2-dependent signaling).
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This compound (solubilized in DMSO).
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Phosphate-buffered saline (PBS).
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Lysis buffer.
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Antibodies: primary antibodies against phosphorylated STAT (p-STAT) and total STAT, and a secondary antibody conjugated to a detectable label (e.g., HRP or a fluorescent dye).
-
Detection method (e.g., Western blotting, ELISA, or flow cytometry).
Workflow Diagram:
Caption: Workflow for a cellular phospho-STAT assay.
Detailed Procedure (using Western Blotting for detection):
-
Cell Culture and Plating: Culture the chosen cell line to the desired confluency. Seed the cells into a multi-well plate and allow them to adhere.
-
Serum Starvation: To reduce basal signaling, serum-starve the cells overnight.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 1-2 hours). Include a DMSO-only control.
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine at a predetermined concentration and for a specific time to induce JAK-STAT signaling (e.g., EPO for 15-30 minutes).
-
Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to extract the cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-p-STAT5).
-
Wash the membrane and then incubate with a labeled secondary antibody.
-
Detect the signal using an appropriate method (e.g., chemiluminescence).
-
Strip the membrane and re-probe with an antibody for total STAT to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities for p-STAT and total STAT. Normalize the p-STAT signal to the total STAT signal. Plot the percentage of inhibition of STAT phosphorylation against the logarithm of the inhibitor concentration and determine the IC50 value.
Conclusion
This compound is a selective inhibitor of JAK2, demonstrating no activity against JAK1 and JAK3 in available assays. The provided experimental protocols offer a robust framework for the further characterization of this compound and other potential JAK kinase inhibitors in both biochemical and cellular environments. This information is crucial for researchers and drug development professionals working to advance our understanding and therapeutic targeting of the JAK-STAT signaling pathway.
References
In Vitro Characterization of a Representative JAK2 Inhibitor: A Technical Guide
Disclaimer: Initial searches for a compound specifically named "Jak2-IN-6" did not yield publicly available data. Therefore, this guide provides an in-depth technical overview of the in vitro characterization of a well-documented and clinically relevant JAK1/2 inhibitor, Ruxolitinib (also known as INCB018424) , as a representative example. The methodologies and data presentation are structured to serve as a comprehensive template for researchers, scientists, and drug development professionals working on similar small molecule inhibitors targeting the JAK-STAT pathway.
Introduction to JAK2 Inhibition
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are cytoplasmic tyrosine kinases essential for mediating signaling from cytokine and growth factor receptors that lack intrinsic kinase activity.[1] This signaling occurs through the JAK-STAT (Signal Transducer and Activator of Transcription) pathway, which is crucial for hematopoiesis, immune response, and inflammation.[2][3] The discovery of activating mutations, such as JAK2V617F, in myeloproliferative neoplasms (MPNs) like polycythemia vera and primary myelofibrosis, has established JAK2 as a key therapeutic target.[3][4][5] Small molecule inhibitors, typically ATP-competitive, are designed to block the kinase activity of JAK2, thereby inhibiting downstream signaling and pathological cell proliferation.[6]
Biochemical and Cellular Activity of Ruxolitinib (INCB018424)
Ruxolitinib is a potent and selective inhibitor of both JAK1 and JAK2.[7] Its in vitro activity has been characterized through various biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.
Data Presentation: Quantitative Analysis of Inhibition
The inhibitory activity of Ruxolitinib is summarized in the tables below, presenting its half-maximal inhibitory concentrations (IC50) in different experimental settings.
Table 1: Biochemical Kinase Assay Data for Ruxolitinib
| Target Kinase | IC50 (nM) | Notes |
| JAK1 | 3.3 | Cell-free biochemical assay.[6] |
| JAK2 | 2.8 | Cell-free biochemical assay.[6] |
| JAK3 | 428 | Demonstrates selectivity against JAK3.[6] |
Table 2: Cellular Assay Data for Ruxolitinib
| Cell Line / Primary Cells | Assay Type | IC50 (nM) | Notes |
| Ba/F3 (JAK2V617F+) | Proliferation | 127 | Murine pro-B cells engineered to express human JAK2V617F.[5] |
| HEL (JAK2V617F+) | Proliferation | 186 | Human erythroleukemia cell line, endogenously expresses JAK2V617F.[1] |
| Primary Erythroid Progenitors (JAK2V617F+) | Colony Formation | 67 | Cells from polycythemia vera patients.[5] |
| Primary Erythroid Progenitors (Healthy Donor) | Colony Formation | >400 | Demonstrates preferential inhibition of neoplastic cells.[5] |
| IL-6 Stimulated Cells | IL-6 Signaling | 281 | Inhibition of signaling mediated by JAK1/2.[5] |
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the targeted signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: The JAK-STAT signaling cascade initiated by cytokine binding and inhibited by Ruxolitinib.
Caption: A streamlined workflow for the in vitro evaluation of a novel JAK2 inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vitro characterization data. The following are representative protocols based on standard practices in the field.
In Vitro Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified kinase domains.
-
Objective: To determine the IC50 value of the test compound against purified JAK1, JAK2, and other kinases for potency and selectivity assessment.
-
Materials:
-
Purified, recombinant human JAK1, JAK2, JAK3, and TYK2 kinase domains.
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Kinase-specific peptide substrate.
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ATP (Adenosine triphosphate).
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Test compound (e.g., Ruxolitinib) at various concentrations.
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well assay plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer.
-
Add the purified kinase enzyme to the wells of the assay plate.
-
Add the diluted test compound to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Terminate the reaction and quantify the amount of product (phosphorylated substrate) or remaining ATP using a suitable detection reagent and a plate reader (luminescence or fluorescence).
-
Data is normalized to controls (0% inhibition with DMSO, 100% inhibition with a broad-spectrum inhibitor or no enzyme).
-
IC50 curves are generated by plotting percent inhibition versus compound concentration and fitting the data to a four-parameter logistic equation.
-
Cell Proliferation Assay
This assay assesses the effect of the inhibitor on the growth of cancer cell lines that are dependent on JAK2 signaling.
-
Objective: To determine the IC50 of the test compound for inhibiting the proliferation of JAK2-dependent cell lines (e.g., HEL, Ba/F3-JAK2V617F).
-
Materials:
-
Human (HEL) or murine (Ba/F3) cell lines expressing the JAK2V617F mutation.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compound at various concentrations.
-
96-well clear-bottom cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or MTS reagent).
-
-
Procedure:
-
Seed cells at a predetermined density (e.g., 5,000 cells/well) into a 96-well plate and allow them to attach or acclimate overnight.
-
Treat the cells with a serial dilution of the test compound. Include DMSO-only wells as a negative control.
-
Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-2 hours for MTS, 10 minutes for CellTiter-Glo).
-
Measure the signal (absorbance or luminescence) using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the DMSO control and plot against the compound concentration to determine the IC50 value.
-
Erythroid Progenitor Colony Formation Assay
This assay evaluates the inhibitor's effect on the formation of erythroid colonies from primary hematopoietic progenitor cells, providing a more physiologically relevant system.
-
Objective: To compare the inhibitory effect of the compound on neoplastic (from MPN patients) versus normal (from healthy donors) hematopoietic progenitor cell growth.
-
Materials:
-
Mononuclear cells isolated from the bone marrow or peripheral blood of MPN patients (JAK2V617F+) and healthy donors.
-
Methylcellulose-based medium supplemented with cytokines (e.g., MethoCult™). For JAK2V617F+ cells, assays can be run in the absence of erythropoietin (EPO) to assess inhibition of cytokine-independent growth.
-
Test compound at various concentrations.
-
35 mm culture dishes.
-
-
Procedure:
-
Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells in the methylcellulose medium containing a serial dilution of the test compound.
-
Plate the cell/methylcellulose mixture into culture dishes.
-
Incubate the dishes for 10-14 days at 37°C in a humidified CO2 incubator.
-
Enumerate the number of erythroid colonies (e.g., BFU-E) in each dish using an inverted microscope.
-
Calculate the percentage of colony inhibition relative to the DMSO control and determine the IC50 value.[5]
-
References
- 1. Therapeutic potential of JAK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK INHIBITORS AND JAK2 MUTATION: WHAT’S THE CONNECTION? – MPN Research Foundation [mpnresearchfoundation.org]
- 3. JAK2 mutants (e.g., JAK2V617F) and their importance as drug targets in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Reviewing the safety of JAK inhibitors for the treatment of myelofibrosis [mpn-hub.com]
A Technical Guide to the Inhibition of the JAK-STAT Signaling Pathway by a Representative JAK2 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific inhibitor "Jak2-IN-6" is not documented in the reviewed scientific literature. This guide, therefore, utilizes data from well-characterized, potent, and selective JAK2 inhibitors as a representative example to illustrate the effects on the JAK-STAT signaling pathway.
Introduction: The JAK-STAT Signaling Pathway in Disease
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical chain of protein interactions that communicates information from extracellular chemical signals to the cell nucleus, leading to the transcription of genes involved in immunity, cell division, and survival.[1] This pathway is fundamental for signaling by numerous cytokines, interferons, and hormones.[2][3]
The pathway consists of three primary components: a receptor, a Janus kinase (JAK), and a STAT protein.[1] The JAK family comprises four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[4][5] Of these, JAK2 plays a crucial role in hematopoiesis, as it is essential for signaling by cytokines like erythropoietin (EPO) and thrombopoietin (TPO).[5]
Dysregulation of the JAK-STAT pathway is a key factor in the pathogenesis of various diseases, including cancers and immune disorders.[1][2] A significant breakthrough in understanding this pathway's role in disease was the discovery of a somatic gain-of-function mutation in the JAK2 gene, V617F. This mutation, located in the pseudokinase domain (JH2) which normally regulates the kinase domain (JH1), leads to constitutive activation of JAK2 kinase.[2][4][6][7] The JAK2 V617F mutation is highly prevalent in myeloproliferative neoplasms (MPNs), including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF).[6][8] This has made the JAK2 kinase a prime therapeutic target for these conditions.[5]
This document provides a technical overview of the mechanism and effects of a representative selective JAK2 inhibitor on the constitutively active JAK-STAT signaling pathway.
Mechanism of Action of a Selective JAK2 Inhibitor
Selective JAK2 inhibitors are small molecules designed to bind to the ATP-binding site within the kinase domain of JAK2, preventing the phosphorylation of itself and its downstream substrates.[9] By inhibiting the catalytic function of JAK2, these compounds effectively block the entire downstream signaling cascade.
The typical mechanism is as follows:
-
Cytokine-Independent Activation: In cells harboring the JAK2 V617F mutation, the JAK2 kinase is constitutively active, leading to autophosphorylation without the need for cytokine binding to the receptor.[3]
-
Inhibitor Binding: The JAK2 inhibitor enters the cell and binds to the kinase domain of both wild-type and mutated JAK2, competing with ATP.
-
Inhibition of Phosphorylation: This binding event blocks the autophosphorylation of JAK2 and subsequent phosphorylation of the associated cytokine receptors.
-
Blockade of STAT Recruitment and Activation: Without the phosphorylated docking sites on the receptor, STAT proteins (primarily STAT3 and STAT5 in the context of MPNs) cannot be recruited.[2] Even if recruited, the inhibited JAK2 cannot phosphorylate them.
-
Prevention of Gene Transcription: Unphosphorylated STATs cannot dimerize, translocate to the nucleus, or bind to DNA to initiate the transcription of target genes responsible for cell proliferation and survival.[3][9]
The ultimate effect is the suppression of the uncontrolled cell growth that characterizes MPNs.[3]
Figure 1: The JAK-STAT signaling pathway with the point of inhibition by a representative JAK2 inhibitor.
Quantitative Efficacy and Selectivity Data
The efficacy of a JAK2 inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) in both biochemical and cellular assays. Selectivity is crucial to minimize off-target effects, especially against other JAK family members, to avoid unintended immunosuppression (JAK1/JAK3) or other adverse events.
Below is a summary of representative data for potent and selective JAK2 inhibitors.
| Parameter | JAK2 | JAK1 | JAK3 | TYK2 | Reference |
| Biochemical IC50 | |||||
| Inhibitor R723 | 2 nM | >1000 nM | 20 nM | >1000 nM | [10][11] |
| Cellular Antiproliferative IC50 | |||||
| JAK2 V617F-dependent | |||||
| Ba/F3-JAK2 V617F | 130-200 nM | - | - | - | [10][11] |
| UKE-1 (Human) | 130-200 nM | - | - | - | [10][11] |
| SET-2 (Human) | 130-200 nM | - | - | - | [10][11] |
| JAK1/JAK3-dependent | |||||
| CTLL-2 (IL-2 driven) | - | 600 nM | 600 nM | - | [11] |
| Human T-cells (IL-2 driven) | - | 1300 nM | 1300 nM | - | [11] |
| Selectivity (Fold) | |||||
| Inhibitor R723 (vs. JAK2) | - | >500x | 10x | >500x | [10][11] |
| Inhibitor ZE74-0282 (V617F vs WT) | >500x | - | - | - | [12] |
Table 1: Representative quantitative data for selective JAK2 inhibitors.
Key Experimental Protocols
The evaluation of a JAK2 inhibitor involves a series of in vitro and in vivo assays to determine its potency, selectivity, and therapeutic effect.
Objective: To measure the direct inhibitory activity of the compound on purified JAK2 enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human JAK2 kinase domain is purified. A generic tyrosine kinase substrate peptide, such as Poly(Glu, Tyr) 4:1, is used.[4]
-
Reaction Mixture: The inhibitor, at various concentrations, is pre-incubated with the purified JAK2 enzyme in a kinase assay buffer.
-
Initiation: The kinase reaction is initiated by adding ATP and the substrate peptide. The reaction is typically run at 30°C for a specified time (e.g., 60 minutes).
-
Detection: The amount of ATP consumed is quantified using a luminescence-based assay, such as the Kinase-Glo® Max assay. A decrease in luminescence corresponds to an increase in kinase activity (more ATP consumed).
-
Data Analysis: Luminescence signals are converted to percent inhibition relative to a no-inhibitor control. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Objective: To determine the inhibitor's effect on the proliferation of cells whose growth is dependent on JAK2 V617F signaling.
Methodology:
-
Cell Lines: Murine pro-B Ba/F3 cells engineered to express human JAK2 V617F are commonly used. These cells are dependent on JAK2 signaling for survival and proliferation. Human cell lines naturally harboring the mutation, such as UKE-1 and SET-2, are also used.[10][11]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Compound Treatment: The cells are treated with a serial dilution of the JAK2 inhibitor for a period of 48-72 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric (e.g., MTS) or fluorometric (e.g., CellTiter-Glo®) assay that quantifies metabolic activity or ATP content, respectively.
-
Data Analysis: The dose-response curve is plotted, and the IC50 value is calculated to determine the concentration of inhibitor required to reduce cell proliferation by 50%.
Objective: To confirm that the inhibitor blocks the downstream JAK-STAT signaling pathway within the cell.
Methodology:
-
Cell Treatment: JAK2 V617F-positive cells (e.g., SET-2) are treated with the inhibitor at various concentrations for a short period (e.g., 1-2 hours).
-
Cell Fixation and Permeabilization: Cells are fixed with paraformaldehyde and then permeabilized with methanol to allow antibodies to access intracellular proteins.
-
Staining: Cells are stained with a fluorescently-conjugated antibody specific for phosphorylated STAT5 (p-STAT5).
-
Flow Cytometry: The fluorescence intensity of individual cells is measured using a flow cytometer. The geometric mean fluorescence intensity (MFI) corresponds to the level of p-STAT5.
-
Data Analysis: The MFI is plotted against the inhibitor concentration to generate a dose-response curve and calculate the IC50 for p-STAT5 inhibition.[11]
Objective: To evaluate the therapeutic benefit of the inhibitor in a living organism that recapitulates human MPN.
Methodology:
-
Animal Model: A common model is a transgenic mouse that expresses the human JAK2 V617F gene, leading to the development of an MPN-like disease characterized by erythrocytosis, leukocytosis, and splenomegaly.[13]
-
Treatment: Once the disease phenotype is established, mice are treated with the JAK2 inhibitor (e.g., via oral gavage) or a vehicle control over a period of several weeks.[14]
-
Monitoring: Key disease parameters are monitored, including complete blood counts (CBCs), spleen size and weight, and the burden of the mutant allele in peripheral blood.[13][14]
-
Pharmacodynamic Analysis: Bone marrow and spleen tissues can be analyzed post-mortem for histology and levels of p-JAK2 and p-STAT5 to confirm target engagement.[13]
-
Data Analysis: Statistical comparison of the treated group versus the vehicle group is performed to assess therapeutic efficacy, such as normalization of blood counts and reduction in splenomegaly.[13]
Figure 2: A typical experimental workflow for the preclinical evaluation of a selective JAK2 inhibitor.
Conclusion
The constitutive activation of the JAK-STAT pathway, driven primarily by the JAK2 V617F mutation, is a central pathogenic mechanism in myeloproliferative neoplasms. The development of potent and selective small-molecule inhibitors of JAK2 represents a highly successful targeted therapy strategy. These inhibitors effectively block the aberrant signaling cascade, leading to the control of cell proliferation and a significant alleviation of disease symptoms in patients. The continued development of next-generation JAK2 inhibitors with improved selectivity profiles holds the promise of even greater therapeutic benefit with fewer off-target effects.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. Jak/Stat: IL-6 Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 3. JAK INHIBITORS AND JAK2 MUTATION: WHAT’S THE CONNECTION? – MPN Research Foundation [mpnresearchfoundation.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. JAK2 mutants (e.g., JAK2V617F) and their importance as drug targets in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. patientpower.info [patientpower.info]
- 8. JAK2 V617F in Myeloid Disorders: Molecular Diagnostic Techniques and Their Clinical Utility: A Paper from the 2005 William Beaumont Hospital Symposium on Molecular Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ashpublications.org [ashpublications.org]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. The Jak2 Inhibitor, G6, Alleviates Jak2-V617F-Mediated Myeloproliferative Neoplasia by Providing Significant Therapeutic Efficacy to the Bone Marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Jak2-IN-6 in DMSO: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the solubility and stability of the selective JAK2 inhibitor, Jak2-IN-6, in dimethyl sulfoxide (DMSO). The following sections detail quantitative solubility data, recommended storage conditions, experimental protocols for solution preparation and stability assessment, and a visualization of the relevant JAK-STAT signaling pathway.
This compound: An Overview
This compound is a potent and selective inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase crucial for signal transduction of various cytokines and growth factors. Dysregulation of the JAK2 signaling pathway is implicated in myeloproliferative neoplasms and other hematological disorders. As a small molecule inhibitor, understanding its solubility and stability in common laboratory solvents like DMSO is paramount for accurate and reproducible experimental results.
Solubility Data
The solubility of this compound in DMSO has been reported by multiple suppliers. The quantitative data is summarized in the table below. It is important to note that achieving these concentrations often requires specific conditions.
| Parameter | Value | Conditions | Source(s) |
| Solubility in DMSO | 60 mg/mL (178.66 mM) | Requires sonication and pH adjustment to 5 with HCl. | [1][2] |
| 54 mg/mL (160.8 mM) | Requires sonication and pH adjustment to 5 with HCl. | [3] |
Note: The use of hygroscopic (water-absorbing) DMSO can significantly impact the solubility of this compound. It is highly recommended to use freshly opened, anhydrous DMSO for the preparation of stock solutions.
Stability and Storage
Proper storage of this compound solutions is critical to maintain its chemical integrity and biological activity. The following table outlines the recommended storage conditions for this compound in both powdered and solvent-based forms.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In DMSO | -80°C | 6 months |
| -20°C | 1 month |
To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes.
Experimental Protocols
This section provides detailed methodologies for the preparation of this compound stock solutions and a general protocol for assessing its stability in DMSO.
Protocol for Preparation of a High-Concentration Stock Solution in DMSO
This protocol is designed to achieve the maximum reported solubility of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1M Hydrochloric Acid (HCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
-
Calibrated pH meter or pH indicator strips
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 60 mg/mL solution, add 1 mL of DMSO to 60 mg of this compound).
-
Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution.
-
Sonication: Place the tube in a bath sonicator and sonicate for 15-30 minutes. Monitor the solution to ensure it does not overheat.
-
pH Adjustment: Carefully add 1M HCl dropwise to the solution while monitoring the pH. Adjust the pH to approximately 5.
-
Final Dissolution: Vortex and sonicate again for another 10-15 minutes, or until the compound is fully dissolved. A clear solution should be obtained.
-
Sterilization (Optional): If required for cell-based assays, filter the solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, tightly sealed vials and store at -80°C for long-term storage or -20°C for short-term use.
Protocol for Assessing Stability in DMSO
This protocol outlines a general method to evaluate the stability of this compound in DMSO over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound stock solution in DMSO
-
HPLC system with a suitable column (e.g., C18)
-
Appropriate mobile phase (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)
-
UV detector
Procedure:
-
Initial Analysis (Time 0): Immediately after preparing the this compound stock solution, perform an initial HPLC analysis to determine the initial purity and peak area.
-
Storage: Store the aliquoted stock solutions under the desired conditions (e.g., -20°C and -80°C). Protect from light.
-
Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), thaw an aliquot of the stock solution.
-
HPLC Analysis: Analyze the thawed sample using the same HPLC method as the initial analysis.
-
Data Comparison: Compare the peak area and purity of the aged sample to the initial (Time 0) sample. A significant decrease in the main peak area or the appearance of new degradation peaks indicates instability.
-
Reporting: Report the stability as the percentage of the initial compound remaining at each time point.
Signaling Pathway and Experimental Workflow
Visual representations of the JAK-STAT signaling pathway and a typical experimental workflow for preparing and using a small molecule inhibitor are provided below.
References
Methodological & Application
Application Notes and Protocols for Cell-Based Assays to Determine the Activity of Jak2-IN-6
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the cellular activity of Jak2-IN-6, a potent inhibitor of Janus kinase 2 (JAK2). The following sections describe the underlying principles, experimental procedures, and data analysis for key cell-based assays.
Introduction to JAK2 and its Role in Disease
Janus kinase 2 (JAK2) is an intracellular, non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways initiated by various cytokines and growth factors.[1][2][3] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is crucial for hematopoiesis, immune response, and inflammation.[4][5] Dysregulation of the JAK2-STAT signaling pathway, often driven by activating mutations such as the V617F mutation, is a hallmark of myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[6][7][8] This constitutive activation of JAK2 leads to uncontrolled cell proliferation and survival, making it a key therapeutic target.[5][8][9]
This compound is a small molecule inhibitor designed to target the kinase activity of JAK2, thereby blocking the downstream signaling cascade. The assays described below are designed to quantify the inhibitory potential of this compound in a cellular context.
Principle of Assays
The primary methods to assess the activity of a JAK2 inhibitor in a cell-based format involve:
-
Inhibition of Cell Proliferation: In cell lines where proliferation is dependent on JAK2 activity (e.g., those harboring the JAK2 V617F mutation), the inhibitor's potency can be determined by measuring its effect on cell growth.
-
Inhibition of STAT Phosphorylation: As STAT proteins are direct downstream targets of JAK2, measuring the level of phosphorylated STAT (pSTAT) is a direct and sensitive readout of JAK2 kinase activity within the cell.
Data Summary: Potency of JAK2 Inhibitors
The following table summarizes the typical potency of selective JAK2 inhibitors in various cell-based assays, providing a benchmark for evaluating this compound.
| Assay Type | Cell Line | Parameter | Typical Potency (IC50/EC50) | Reference |
| Cell Proliferation | Ba/F3-JAK2 V617F | IC50 | Double-digit nM | [10] |
| Cell Proliferation | SET-2 | IC50 | < 300 nM | [10] |
| Cell Proliferation | UKE-1 | IC50 | < 300 nM | [10] |
| pSTAT5 Inhibition | SET-2 | IC50 | Double-digit nM | [10] |
| pSTAT5 Inhibition | Ba/F3-JAK2 V617F | IC50 | Double-digit nM | [10] |
| IL-13 Signaling Blockade | - | IC50 | Single-digit nM | [11] |
Signaling Pathway Diagram
The diagram below illustrates the canonical JAK2/STAT signaling pathway, which is activated by cytokine binding and leads to the transcription of target genes. This compound acts by inhibiting the kinase activity of JAK2, thereby blocking the phosphorylation of STAT proteins.
Caption: The JAK2/STAT signaling pathway and the inhibitory action of this compound.
Application Note 1: Cell Proliferation Assay
Purpose
To determine the half-maximal inhibitory concentration (IC50) of this compound by measuring its effect on the proliferation of a JAK2-dependent cell line.
Principle
This assay utilizes a cell line, such as the human erythroleukemia cell line HEL 92.1.7 or the murine pro-B cell line Ba/F3 engineered to express human JAK2 V617F, whose growth is dependent on the constitutive activity of the JAK2 kinase.[10] The inhibition of JAK2 by this compound will lead to a dose-dependent decrease in cell proliferation, which can be quantified using a reagent like resazurin (alamarBlue) or by measuring ATP content (CellTiter-Glo).
Materials
-
Cell Line: HEL 92.1.7 (ATCC® TIB-180™) or Ba/F3-JAK2 V617F cells.
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Compound: this compound, dissolved in DMSO to a stock concentration of 10 mM.
-
Assay Plates: 96-well, flat-bottom, sterile, tissue culture-treated plates.
-
Detection Reagent: Resazurin sodium salt solution or CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Instruments: Humidified incubator (37°C, 5% CO2), microplate reader (fluorescence or luminescence).
Experimental Workflow Diagram
Caption: Workflow for the cell proliferation assay to determine this compound IC50.
Detailed Protocol
-
Cell Culture: Maintain HEL 92.1.7 cells in suspension culture in complete RPMI-1640 medium at a density between 1x10^5 and 1x10^6 cells/mL.
-
Compound Dilution: Prepare a 2X serial dilution series of this compound in culture medium. Start from a top concentration of 20 µM (for a final concentration of 10 µM) down to the desired lowest concentration. Include a DMSO-only control (vehicle).
-
Cell Seeding: Harvest cells in exponential growth phase and determine cell density and viability. Dilute the cells in culture medium to a final density of 2x10^4 cells/mL. Add 50 µL of the cell suspension to each well of a 96-well plate (1,000 cells/well).
-
Compound Addition: Add 50 µL of the 2X compound dilutions to the corresponding wells. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plate for 48 to 72 hours in a humidified incubator at 37°C with 5% CO2.
-
Viability Measurement (Resazurin):
-
Add 10 µL of Resazurin solution to each well.
-
Incubate for an additional 2-4 hours at 37°C.
-
Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (media only wells).
-
Normalize the data by setting the vehicle control (DMSO) as 100% viability and wells with no cells as 0% viability.
-
Plot the normalized viability (%) against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
-
Application Note 2: Phospho-STAT5 Flow Cytometry Assay
Purpose
To measure the inhibition of JAK2-mediated STAT5 phosphorylation by this compound in a cellular context.
Principle
This assay directly measures the phosphorylation of STAT5, a downstream target of JAK2.[10] In a cell line like SET-2, which harbors the JAK2 V617F mutation, STAT5 is constitutively phosphorylated. Treatment with this compound will inhibit JAK2 and lead to a dose-dependent reduction in phospho-STAT5 (pSTAT5) levels. This reduction is quantified on a per-cell basis using flow cytometry with an antibody specific to the phosphorylated form of STAT5.
Materials
-
Cell Line: SET-2 (human megakaryoblastic leukemia cell line with JAK2 V617F).
-
Culture Medium: RPMI-1640, 20% FBS, 1% Penicillin-Streptomycin.
-
Compound: this compound, dissolved in DMSO to a stock concentration of 10 mM.
-
Reagents:
-
BD Cytofix/Cytoperm™ Fixation/Permeabilization Kit.
-
Phosphate-Buffered Saline (PBS).
-
Primary Antibody: Alexa Fluor® 647 Mouse anti-Stat5 (pY694).
-
-
Instruments: Flow cytometer, centrifuge.
Experimental Workflow Diagram
Caption: Workflow for the phospho-STAT5 flow cytometry assay.
Detailed Protocol
-
Cell Preparation: Culture SET-2 cells to a density of approximately 1x10^6 cells/mL.
-
Compound Treatment:
-
Aliquot 5x10^5 cells per tube for each condition.
-
Add this compound at various final concentrations (e.g., 0, 1, 10, 100, 1000 nM). Ensure the final DMSO concentration is consistent across all samples (≤ 0.1%).
-
Incubate the cells for 2 hours at 37°C.
-
-
Fixation:
-
Add an equal volume of pre-warmed Fixation Buffer to the cell suspension.
-
Incubate for 10 minutes at 37°C.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
-
Permeabilization:
-
Resuspend the cell pellet in ice-cold Permeabilization Buffer.
-
Incubate on ice for 30 minutes.
-
Wash the cells twice with PBS containing 1% FBS.
-
-
Antibody Staining:
-
Resuspend the cell pellet in 100 µL of PBS/FBS.
-
Add the anti-pSTAT5-Alexa Fluor® 647 antibody at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells once with PBS/FBS.
-
-
Flow Cytometry:
-
Resuspend the final cell pellet in 300-500 µL of PBS/FBS.
-
Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate the cell population based on forward and side scatter properties.
-
Determine the Median Fluorescence Intensity (MFI) for the Alexa Fluor® 647 channel for each sample.
-
Calculate the percent inhibition of pSTAT5 signaling relative to the vehicle (DMSO) control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit to a 4PL curve to determine the IC50 value.
-
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Janus kinase 2 - Wikipedia [en.wikipedia.org]
- 3. JAK2 | Rupa Health [rupahealth.com]
- 4. JAK INHIBITORS AND JAK2 MUTATION: WHAT’S THE CONNECTION? – MPN Research Foundation [mpnresearchfoundation.org]
- 5. JAK2 mutants (e.g., JAK2V617F) and their importance as drug targets in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Roles of JAK2 in Aging, Inflammation, Hematopoiesis and Malignant Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. massivebio.com [massivebio.com]
- 9. patientpower.info [patientpower.info]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Discovery of a class of highly potent Janus Kinase 1/2 (JAK1/2) inhibitors demonstrating effective cell-based blockade of IL-13 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing JAK2 Inhibitors in Murine Models of Myeloproliferative Neoplasms (MPN)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific data for a compound designated "Jak2-IN-6." The following application notes and protocols are a comprehensive guide based on the established use of other potent and selective JAK2 inhibitors, such as Ruxolitinib, Fedratinib (TG101348), and G6, in murine models of Myeloproliferative Neoplasms (MPN). The provided data and methodologies are representative of typical findings and practices in the field and should be adapted as necessary for the specific inhibitor under investigation.
Introduction to JAK2 Inhibition in MPN
Myeloproliferative neoplasms (MPNs), including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF), are a group of clonal hematopoietic stem cell disorders. A majority of these diseases are driven by a gain-of-function mutation in the Janus kinase 2 gene, most commonly the V617F mutation, which leads to constitutive activation of the JAK/STAT signaling pathway.[1][2] This aberrant signaling results in uncontrolled proliferation of one or more myeloid lineages, leading to the characteristic features of MPNs.[2] Small molecule inhibitors targeting JAK2 have emerged as a key therapeutic strategy, with several compounds demonstrating significant efficacy in preclinical murine models and clinical trials.[3][4][5][6][7] These inhibitors function by blocking the ATP-binding site of the JAK2 kinase domain, thereby preventing the phosphorylation and activation of downstream signaling molecules like STAT5.[8][9]
Quantitative Data Summary
The following tables summarize representative quantitative data for various JAK2 inhibitors in in vitro and in vivo models of MPN. This data can serve as a benchmark for evaluating novel JAK2 inhibitors.
Table 1: In Vitro Potency of Select JAK2 Inhibitors
| Compound | Target(s) | IC50 (nM) | Cell Line | Reference |
| Ruxolitinib (INCB018424) | JAK1/JAK2 | JAK1: 3.3, JAK2: 2.8 | Enzyme Assay | [4][5][6] |
| Fedratinib (TG101348) | JAK2 | 3 | Enzyme Assay | [4][5] |
| G6 | JAK2 | Not Specified | In vitro kinase assay | [9] |
| SB1518 (Pacritinib) | JAK2/FLT3 | JAK2: 19, FLT3: 22 | Enzyme Assay | [4][7] |
| XL019 | JAK2 | 2 | Enzyme Assay | [5] |
| CYT387 | JAK1/JAK2 | JAK1: 11, JAK2: 18 | Enzyme Assay | [5] |
Table 2: In Vivo Efficacy of Select JAK2 Inhibitors in Murine MPN Models
| Compound | Mouse Model | Dose and Route | Key Efficacy Readouts | Reference |
| Ruxolitinib | JAK2V617F Knock-in | 60 mg/kg, twice daily, oral | Reduced splenomegaly, normalized blood counts, decreased pSTAT5 | [3][10][11] |
| Fedratinib | JAK2V617F Retroviral Transplant | 120 mg/kg, daily, oral | Reduced splenomegaly, normalized hematocrit, decreased allele burden | [12] |
| G6 | JAK2V617F Transgenic | 10 mg/kg/day | Eliminated leukocytosis, thrombocytosis, and erythrocytosis; reduced splenomegaly and mutant JAK2 burden by 67% | [9][13] |
Signaling Pathways and Experimental Workflows
The JAK2-STAT Signaling Pathway
The JAK2V617F mutation leads to ligand-independent activation of JAK2, which in turn phosphorylates and activates downstream STAT proteins, primarily STAT5. Phosphorylated STAT5 dimerizes, translocates to the nucleus, and promotes the transcription of genes involved in cell proliferation and survival.
Caption: The JAK2-STAT signaling pathway in MPN and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for assessing the efficacy of a JAK2 inhibitor in a murine model of MPN.
Caption: A standard workflow for evaluating a JAK2 inhibitor in a murine MPN model.
Experimental Protocols
Protocol for Induction of MPN in Mice via Retroviral Bone Marrow Transplantation
This protocol is a common method for generating murine models that recapitulate human MPN.[14]
Materials:
-
Donor mice (e.g., C57BL/6)
-
Recipient mice (e.g., C57BL/6)
-
5-Fluorouracil (5-FU)
-
Retroviral vector encoding JAK2V617F (e.g., MSCV-JAK2V617F-IRES-GFP)
-
Retrovirus packaging cell line (e.g., Platinum-E)
-
Cell culture reagents
-
Syringes and needles
-
Irradiator
Procedure:
-
Donor Mouse Preparation: Inject donor mice with 5-FU (150 mg/kg, intraperitoneally) 5 days prior to bone marrow harvest to enrich for hematopoietic stem and progenitor cells.
-
Retrovirus Production: Transfect the packaging cell line with the retroviral vector to produce high-titer retrovirus. Collect the viral supernatant 48 and 72 hours post-transfection.
-
Bone Marrow Harvest and Transduction:
-
Euthanize the 5-FU treated donor mice and harvest bone marrow from femurs and tibias.
-
Lyse red blood cells and culture the bone marrow cells in the presence of cytokines (e.g., IL-3, IL-6, SCF).
-
Transduce the bone marrow cells with the JAK2V617F-containing retrovirus via spinoculation.
-
-
Recipient Mouse Preparation: Lethally irradiate recipient mice (e.g., 9.5 Gy total body irradiation, split dose) to ablate their native hematopoietic system.
-
Transplantation: Inject the transduced bone marrow cells (e.g., 2 x 10^6 cells) into the retro-orbital sinus or tail vein of the irradiated recipient mice.
-
Disease Monitoring: Monitor the mice for signs of MPN, which typically develop within 4-6 weeks, by performing regular complete blood counts.[15]
Protocol for In Vivo Efficacy Study of a JAK2 Inhibitor
Materials:
-
MPN mouse model (as generated above)
-
JAK2 inhibitor (e.g., "this compound") formulated for in vivo administration
-
Vehicle control
-
Oral gavage needles
-
Calipers for spleen measurement (optional)
-
Reagents for blood collection and analysis
-
Reagents for tissue harvesting and processing (formalin, lysis buffers, etc.)
Procedure:
-
Study Initiation: Once the MPN phenotype is established (e.g., elevated hematocrit, leukocytosis, and/or splenomegaly), randomize the mice into treatment and vehicle control groups.
-
Treatment Administration: Administer the JAK2 inhibitor or vehicle control according to the predetermined dose and schedule (e.g., once or twice daily oral gavage).
-
Monitoring:
-
Monitor the body weight and overall health of the mice daily.
-
Perform weekly or bi-weekly retro-orbital blood collection for complete blood counts.
-
-
Endpoint Analysis:
-
At the end of the treatment period (e.g., 21 or 28 days), euthanize the mice.
-
Measure and weigh the spleens.
-
Collect tissues for further analysis:
-
Histopathology: Fix a portion of the spleen and a femur in formalin for histological examination (H&E and reticulin staining).
-
Flow Cytometry: Prepare single-cell suspensions from the spleen and bone marrow to analyze hematopoietic cell populations.
-
Pharmacodynamic Analysis: Snap-freeze portions of the spleen and bone marrow for Western blot analysis to assess the phosphorylation status of STAT5.[8][9]
-
-
Protocol for Western Blot Analysis of pSTAT5
Materials:
-
Frozen spleen or bone marrow tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pSTAT5, anti-total STAT5, anti-loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Homogenize the frozen tissue in lysis buffer and centrifuge to collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against pSTAT5 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total STAT5 and a loading control to ensure equal protein loading.
By following these detailed application notes and protocols, researchers can effectively utilize murine models of MPN to evaluate the preclinical efficacy and mechanism of action of novel JAK2 inhibitors.
References
- 1. Mouse models of myeloproliferative neoplasms: JAK of all grades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering a humanized animal model of polycythemia vera with minimal <i>JAK2</i>V617F mutant allelic burden | Haematologica [haematologica.org]
- 3. A conditional inducible JAK2V617F transgenic mouse model reveals myeloproliferative disease that is reversible upon switching off transgene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK2 Inhibitors: What’s the true therapeutic potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK2 inhibitors: are they the solution? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of JAK2 Inhibitors for the Management of Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapy with JAK2 inhibitors for Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Jak2 Inhibitor, G6, Alleviates Jak2-V617F-Mediated Myeloproliferative Neoplasia by Providing Significant Therapeutic Efficacy to the Bone Marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved targeting of JAK2 leads to increased therapeutic efficacy in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Myeloproliferative Neoplasm Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for a Representative JAK2 Inhibitor in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a pivotal role in the signal transduction of various cytokines and growth factors essential for hematopoiesis and immune response. The discovery of the activating V617F mutation in the JAK2 gene in a majority of patients with myeloproliferative neoplasms (MPNs) has established JAK2 as a critical therapeutic target. JAK2 inhibitors have since emerged as a significant class of drugs for the treatment of these disorders.
These application notes provide a comprehensive overview of the use of a representative JAK2 inhibitor, such as Ruxolitinib (also known as INCB018424), in cell culture experiments. The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of JAK2 inhibitors in relevant cellular models.
Mechanism of Action: The JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is a principal pathway for a multitude of cytokines and growth factors. The binding of a ligand to its receptor induces receptor dimerization, which in turn brings the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Upon recruitment, STATs are phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene expression. In MPNs, the JAK2 V617F mutation leads to constitutive activation of JAK2, resulting in uncontrolled cell proliferation and survival.[1] JAK2 inhibitors act by competing with ATP for the binding site in the kinase domain of JAK2, thereby preventing its phosphorylation and activation, and consequently inhibiting the downstream STAT signaling.
Caption: The JAK-STAT signaling pathway and the inhibitory action of a JAK2 inhibitor.
Quantitative Data: In Vitro Activity of Representative JAK2 Inhibitors
The following tables summarize the half-maximal inhibitory concentrations (IC50) of several well-characterized JAK2 inhibitors against various kinases and in different cell lines. This data is crucial for determining the appropriate dosage range for cell culture experiments.
Table 1: Kinase Inhibitory Activity (IC50 in nM)
| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 | Reference |
| Ruxolitinib (INCB018424) | 3.3 | 2.8 | 428 | 19 | [2] |
| Fedratinib | - | 3 | - | - | - |
| TG101348 | 105 | 3 | 996 | 405 | [2] |
| XL019 | 130 | 2 | 250 | 340 | [2] |
Table 2: Cellular Activity of Ruxolitinib (INCB018424) (IC50 in nM)
| Cell Line | JAK2 Mutation Status | Assay | IC50 (nM) | Reference |
| Ba/F3-JAK2 V617F | V617F | Proliferation | 127 | [3] |
| Primary Erythroid Progenitors (PV patients) | V617F | Colony Formation | 67 | [3] |
| Primary Erythroid Progenitors (Healthy donors) | Wild-Type | Colony Formation | >400 | [3] |
| Ba/F3-EpoR-JAK2 V617F | V617F | Proliferation | ~500 | [4] |
| HEL | V617F | Proliferation | - | [5] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay
This protocol describes a method to assess the effect of a JAK2 inhibitor on the proliferation of hematopoietic cell lines, particularly those harboring the JAK2 V617F mutation.
Caption: Workflow for a cell proliferation assay to determine the IC50 of a JAK2 inhibitor.
Materials:
-
JAK2 V617F-positive cell line (e.g., HEL, Ba/F3-EpoR-JAK2 V617F)
-
JAK2 wild-type cell line (e.g., K562, Ba/F3-EpoR)
-
Complete cell culture medium
-
JAK2 inhibitor (e.g., Ruxolitinib)
-
DMSO (for inhibitor stock solution)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Culture: Maintain cell lines in their recommended complete culture medium and conditions.
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well.
-
Inhibitor Preparation: Prepare a stock solution of the JAK2 inhibitor in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. A typical concentration range to test would be from 0.01 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest inhibitor dose.
-
Treatment: Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.
Protocol 2: Western Blot Analysis of STAT3 Phosphorylation
This protocol is designed to assess the inhibitory effect of a JAK2 inhibitor on the phosphorylation of its downstream target, STAT3.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
JAK2 inhibitor
-
DMSO
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere (if applicable). Treat the cells with various concentrations of the JAK2 inhibitor or vehicle control for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein quantification assay.
-
SDS-PAGE and Transfer: Denature the protein samples and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To assess total STAT3 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
-
Analysis: Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 and loading control signals to determine the dose-dependent inhibition of STAT3 phosphorylation.
Conclusion
The provided application notes and protocols offer a framework for investigating the in vitro effects of JAK2 inhibitors. The dosage and specific experimental conditions should be optimized for each cell line and experimental setup. By utilizing these methodologies, researchers can effectively characterize the potency and mechanism of action of novel JAK2 inhibitors, contributing to the development of more effective therapies for myeloproliferative neoplasms and other JAK2-driven diseases.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Therapeutic Potential of JAK2 Inhibitors for the Management of Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. JAK2 inhibitors: are they the solution? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK2 Inhibitors: What’s the true therapeutic potential? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Jak2-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival.[1][2] The JAK2 protein, a key component of this pathway, is often constitutively activated in various hematological malignancies and solid tumors, leading to uncontrolled cell growth and inhibition of apoptosis.[1][2][3]
Jak2-IN-6 is a potent and selective inhibitor of JAK2, with a reported IC50 of 22.86 μg/mL, that has demonstrated anti-proliferative effects against cancer cells.[4] By inhibiting the kinase activity of JAK2, this compound disrupts the downstream signaling events that promote cell survival, thereby inducing apoptosis in cancer cells that are dependent on this pathway.
These application notes provide a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. This method allows for the sensitive and quantitative determination of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Principle of the Assay
This protocol utilizes the differential staining of cells with Annexin V and Propidium Iodide (PI) to distinguish between different stages of cell death.
-
Annexin V: In healthy cells, phosphatidylserine (PS) residues are located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet. Annexin V is a calcium-dependent phospholipid-binding protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC, PE, or APC) to label early apoptotic cells.
-
Propidium Iodide (PI): PI is a fluorescent intercalating agent that stains DNA. It cannot cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptotic and necrotic cells, the membrane integrity is compromised, allowing PI to enter and stain the nucleus.
By analyzing the fluorescence of both Annexin V and PI, flow cytometry can differentiate four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often grouped with late apoptotic cells).
Data Presentation
The following table summarizes hypothetical quantitative data for apoptosis induction by this compound in a sensitive cancer cell line. Researchers should generate their own data following the provided protocol.
| Treatment Group | Concentration (µM) | Incubation Time (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control (DMSO) | 0 | 24 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| This compound | 1 | 24 | 85.6 ± 3.5 | 8.9 ± 1.5 | 5.5 ± 1.2 |
| This compound | 5 | 24 | 62.1 ± 4.2 | 25.4 ± 3.1 | 12.5 ± 2.4 |
| This compound | 10 | 24 | 35.8 ± 5.1 | 45.7 ± 4.5 | 18.5 ± 3.8 |
| Staurosporine (Positive Control) | 1 | 4 | 40.3 ± 4.8 | 35.1 ± 3.9 | 24.6 ± 3.2 |
Signaling Pathway and Experimental Workflow
Caption: Simplified JAK2 signaling pathway and the mechanism of this compound-induced apoptosis.
Caption: Experimental workflow for flow cytometry analysis of apoptosis with this compound.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., a cell line with a known JAK2 mutation or dependency)
-
Complete cell culture medium
-
This compound (dissolved in DMSO to a stock concentration of 10-50 mM)
-
Vehicle control (DMSO)
-
Positive control for apoptosis (e.g., Staurosporine, Etoposide)
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Annexin V Binding Buffer)
-
Sterile microcentrifuge tubes or 5 mL FACS tubes
-
Flow cytometer
Protocol
1. Cell Seeding and Treatment
a. Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of harvest. b. Allow cells to adhere and grow overnight (for adherent cells). c. Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) with the same final concentration of DMSO as the highest concentration of this compound. Also, prepare a positive control for apoptosis. d. Remove the old medium from the cells and add the medium containing the different concentrations of this compound, vehicle control, or positive control. e. Incubate the cells for the desired time points (e.g., 12, 24, 48 hours).
2. Cell Harvesting
a. For suspension cells: Gently transfer the cells from each well into a labeled microcentrifuge tube or FACS tube. b. For adherent cells: i. Carefully collect the culture medium (which contains floating apoptotic cells) from each well into a labeled tube. ii. Wash the adherent cells once with PBS. iii. Add Trypsin-EDTA to detach the cells. iv. Once detached, add complete medium to neutralize the trypsin and combine these cells with the supernatant collected in step 2.b.i. c. Centrifuge the cell suspensions at 300 x g for 5 minutes at 4°C. d. Discard the supernatant.
3. Staining
a. Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water. b. Wash the cell pellets by resuspending them in 1 mL of cold PBS and centrifuging at 300 x g for 5 minutes at 4°C. c. Discard the supernatant. d. Resuspend the cell pellets in 100 µL of 1X Annexin V Binding Buffer. e. Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube. f. Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark. g. After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells after staining.
4. Flow Cytometry Analysis
a. Analyze the samples on a flow cytometer within one hour of staining. b. Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) parameters and to check for autofluorescence. c. Use single-stained controls (Annexin V-FITC only and PI only) to set up the compensation and gates. d. For each sample, collect a sufficient number of events (e.g., 10,000-20,000 cells). e. Create a dot plot of FITC (Annexin V) versus PI. f. Use the single-stained controls to draw quadrants to differentiate the four populations:
- Lower-left quadrant: Viable cells (Annexin V-/PI-)
- Lower-right quadrant: Early apoptotic cells (Annexin V+/PI-)
- Upper-right quadrant: Late apoptotic/necrotic cells (Annexin V+/PI+)
- Upper-left quadrant: Necrotic cells (Annexin V-/PI+) g. Record the percentage of cells in each quadrant for each sample.
Note: The optimal concentration of this compound and the incubation time will vary depending on the cell line used. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.
References
- 1. Identification of novel SAR properties of the Jak2 small molecule inhibitor G6: significance of the para-hydroxyl orientation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK INHIBITORS AND JAK2 MUTATION: WHAT’S THE CONNECTION? – MPN Research Foundation [mpnresearchfoundation.org]
- 3. JAK2 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying Erythropoietin Receptor Signaling with Jak2-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythropoietin (EPO), a crucial cytokine hormone, governs erythropoiesis by binding to its receptor, the erythropoietin receptor (EPOR). This interaction triggers a conformational change in the EPOR, leading to the activation of the Janus kinase 2 (Jak2), a non-receptor tyrosine kinase constitutively associated with the receptor's intracellular domain.[1][2] The activation of Jak2 is a critical initiating event in the downstream signaling cascade that ultimately regulates the proliferation, differentiation, and survival of erythroid progenitor cells.
Upon EPO binding, Jak2 autophosphorylates and then phosphorylates specific tyrosine residues on the EPOR.[2] These phosphorylated sites serve as docking stations for various signaling proteins containing Src homology 2 (SH2) domains, most notably the Signal Transducer and Activator of Transcription 5 (STAT5).[1][2] The recruitment of STAT5 to the activated receptor-kinase complex leads to its phosphorylation by Jak2. Phosphorylated STAT5 dimerizes and translocates to the nucleus, where it binds to specific DNA sequences to regulate the transcription of target genes essential for erythropoiesis. Dysregulation of the EPOR-Jak2 signaling pathway is implicated in various hematological disorders, including polycythemia vera, making Jak2 a key therapeutic target.[3]
Jak2-IN-6 is a potent and selective inhibitor of Jak2, offering a valuable tool for dissecting the intricacies of EPOR signaling. As a multiple-substituted aminothiazole derivative, this compound demonstrates selectivity for Jak2 over other Janus kinases like Jak1 and Jak3, minimizing off-target effects in experimental systems.[4][5][6] These application notes provide detailed protocols for utilizing this compound to investigate EPOR-Jak2 signaling pathways.
Quantitative Data for Jak2 Inhibitors
The following table summarizes the inhibitory activity of this compound and provides a comparative overview with other relevant Jak2 inhibitors.
| Inhibitor | Target(s) | IC50 | Molecular Formula | Molecular Weight | Reference(s) |
| This compound | Jak2 | 22.86 µg/mL | C14H10ClN3OS2 | 335.83 | [4][7] |
| Ruxolitinib | Jak1, Jak2 | 3.3 nM (Jak1), 2.8 nM (Jak2) | C17H18N6 | 306.37 | [8] |
| Fedratinib | Jak2, FLT3 | 3 nM (Jak2) | C27H36N6O3S | 524.68 | [9] |
| TG101209 | Jak2 | 6 nM | C26H33N7O | 459.59 | [10] |
Experimental Protocols
In Vitro Jak2 Kinase Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound on purified Jak2 enzyme.
Materials:
-
Recombinant human Jak2 enzyme (e.g., from BPS Bioscience, Cat# 40448)[11]
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent[11]
-
96-well white opaque assay plates
Procedure:
-
Prepare this compound dilutions: Prepare a series of dilutions of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.[11]
-
Prepare kinase reaction: In a 96-well plate, add the following components in order:
-
Kinase Assay Buffer
-
This compound or DMSO (vehicle control)
-
Recombinant Jak2 enzyme
-
Kinase substrate
-
-
Initiate the reaction: Add ATP to each well to start the kinase reaction. The final volume should be consistent across all wells.
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detect kinase activity: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. Luminescence is proportional to kinase activity.
-
Data analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Calculate the IC50 value using non-linear regression analysis.
Western Blotting for Phosphorylated Jak2 and STAT5
This protocol details the detection of phosphorylated Jak2 (p-Jak2) and STAT5 (p-STAT5) in cell lysates to assess the effect of this compound on EPO-induced signaling.
Materials:
-
Erythroid progenitor cell line (e.g., UT-7, TF-1)
-
Recombinant human Erythropoietin (EPO)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Jak2 (Tyr1007/1008), anti-Jak2, anti-phospho-STAT5 (Tyr694), anti-STAT5, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell culture and treatment: Culture erythroid progenitor cells to the desired density. Serum-starve the cells for 4-6 hours.
-
Inhibitor pre-treatment: Pre-incubate the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
EPO stimulation: Stimulate the cells with EPO (e.g., 10 U/mL) for a short period (e.g., 15-30 minutes).
-
Cell lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL detection system. Quantify band intensities using densitometry software.[12][13]
Flow Cytometry for STAT5 Phosphorylation
This protocol provides a method for quantifying STAT5 phosphorylation at the single-cell level using flow cytometry.[14]
Materials:
-
Erythroid progenitor cells
-
Recombinant human EPO
-
This compound
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., ice-cold methanol)
-
Fluorochrome-conjugated anti-phospho-STAT5 antibody
-
Flow cytometer
Procedure:
-
Cell treatment: Treat cells with this compound and/or EPO as described in the Western blotting protocol.
-
Fixation: Fix the cells with paraformaldehyde for 10-15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with ice-cold methanol for at least 30 minutes on ice.
-
Staining: Wash the cells and stain with the fluorochrome-conjugated anti-phospho-STAT5 antibody for 30-60 minutes at room temperature, protected from light.
-
Data acquisition: Wash the cells and acquire data on a flow cytometer.
-
Data analysis: Analyze the median fluorescence intensity (MFI) of the phospho-STAT5 signal in the different treatment groups.
Visualizations
Caption: EPOR-Jak2-STAT5 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating the effect of this compound on EPOR signaling.
References
- 1. Requirement for JAK2 in erythropoietin-induced signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Association of JAK2 and STAT5 with erythropoietin receptors. Role of receptor phosphorylation in erythropoietin signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. molnova.com [molnova.com]
- 8. IL-6 stimulation of DNA replication is JAK1/2 mediated in cross-talk with hyperactivated ERK1/2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fedratinib (TG-101348) hydrochloride hydrate | JAK2 Inhibitor | AmBeed.com [ambeed.com]
- 10. JAK-2 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Phosphorylation of the JAK2–STAT5 Pathway in Response to Acute Aerobic Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
Application Notes and Protocols for Lentiviral Expression of JAK2 V617F in Jak2-IN-6 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloproliferative neoplasms (MPNs) are a group of blood cancers characterized by the overproduction of one or more types of blood cells. A significant driver of MPNs is the somatic gain-of-function mutation in the Janus kinase 2 (JAK2) gene, most commonly the V617F mutation, which is found in a high percentage of patients with polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF).[1][2] The JAK2 V617F mutation leads to constitutive activation of the JAK-STAT signaling pathway, independent of cytokine stimulation, driving uncontrolled cell proliferation and survival.[2] This has made the JAK2 V617F kinase a prime target for therapeutic intervention.
This document provides detailed application notes and protocols for the use of a lentiviral system to express the JAK2 V617F mutation in hematopoietic cell lines. This cellular model is an essential tool for the characterization and validation of novel therapeutic inhibitors, such as "Jak2-IN-6," a representative small molecule inhibitor of JAK2. The protocols outlined below will guide researchers in establishing a robust in vitro platform to study the efficacy and mechanism of action of JAK2 inhibitors.
Data Presentation
The following tables summarize representative quantitative data for a typical JAK2 inhibitor, herein referred to as this compound, against the JAK2 V617F mutation.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| JAK2 V617F | 3 |
| JAK1 | 35 |
| JAK3 | 334 |
| TYK2 | >1000 |
| FLT3 | 15 |
| RET | 48 |
Data is a composite representation from studies on various selective JAK2 inhibitors.[3]
Table 2: Cellular Activity of this compound in JAK2 V617F-Expressing Cells
| Cell Line | Assay | IC50 (nM) |
| Ba/F3-EpoR-JAK2 V617F | Proliferation | 200 |
| HEL (human erythroleukemia, homozygous for JAK2 V617F) | Proliferation | 250 |
| SET-2 (megakaryoblastic leukemia, JAK2 V617F) | Proliferation | 300 |
| Ba/F3-EpoR-JAK2 V617F | p-STAT5 Inhibition | 150 |
Data is a composite representation from studies on various selective JAK2 inhibitors.[4]
Signaling Pathways and Experimental Workflows
JAK2 V617F Signaling Pathway
The constitutively active JAK2 V617F mutant phosphorylates itself and downstream signaling proteins, primarily the STATs (Signal Transducers and Activators of Transcription), particularly STAT3 and STAT5. This leads to their dimerization, nuclear translocation, and subsequent transcription of genes involved in cell proliferation, differentiation, and survival. Other key pathways activated by JAK2 V617F include the Ras/MEK/ERK and the PI3K/Akt pathways.[5][6]
Caption: JAK2 V617F signaling cascade and point of inhibition by this compound.
Experimental Workflow for this compound Evaluation
The following diagram illustrates the overall workflow for producing JAK2 V617F-expressing cells and subsequently evaluating the efficacy of this compound.
Caption: Workflow for lentiviral production, cell transduction, and inhibitor testing.
Experimental Protocols
Lentiviral Vector Production for JAK2 V617F Expression
This protocol describes the generation of high-titer lentiviral particles for the expression of JAK2 V617F. A suitable lentiviral vector backbone is the pCW107 (V5), which allows for puromycin selection.[6]
Materials:
-
HEK293T cells
-
Lentiviral transfer vector containing human JAK2 V617F cDNA (e.g., based on pCW107)[6]
-
Second-generation packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000 or Polyethylenimine)
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM
-
0.45 µm syringe filters
-
Ultracentrifuge or lentivirus concentration reagent
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.
-
Plasmid DNA Preparation: In a sterile tube, prepare the DNA mixture:
-
10 µg of the JAK2 V617F transfer plasmid
-
7.5 µg of psPAX2 packaging plasmid
-
2.5 µg of pMD2.G envelope plasmid
-
-
Transfection:
-
Dilute the plasmid DNA mixture in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted DNA and transfection reagent, incubate at room temperature for 15-20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator. After 6-8 hours, replace the transfection medium with fresh complete DMEM.
-
Virus Harvest: At 48 and 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Virus Filtration and Concentration:
-
Filter the collected supernatant through a 0.45 µm syringe filter to remove cell debris.
-
Concentrate the viral particles by ultracentrifugation or by using a commercially available lentivirus concentration reagent according to the manufacturer's instructions.
-
-
Aliquoting and Storage: Resuspend the viral pellet in a small volume of cold PBS or DMEM, aliquot, and store at -80°C.
Transduction of Hematopoietic Cells with JAK2 V617F Lentivirus
This protocol details the transduction of a hematopoietic cell line (e.g., Ba/F3-EpoR) to establish a stable JAK2 V617F-expressing cell line.
Materials:
-
Target hematopoietic cells (e.g., Ba/F3-EpoR)
-
Concentrated JAK2 V617F lentiviral particles
-
Complete culture medium for the target cells
-
Polybrene or other transduction enhancers
-
Puromycin
Procedure:
-
Cell Seeding: Seed the target cells in a 24-well plate at a density of 1 x 10^5 cells/well in their complete growth medium.
-
Transduction:
-
Add a transduction enhancer such as Polybrene to a final concentration of 4-8 µg/mL.
-
Add varying amounts of the concentrated lentiviral particles to determine the optimal multiplicity of infection (MOI).
-
Incubate the cells with the virus for 24-48 hours at 37°C.
-
-
Medium Change: After the incubation period, centrifuge the cells, remove the virus-containing medium, and resuspend the cells in fresh complete medium.
-
Selection: 48-72 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
Expansion: Culture the cells under puromycin selection for 1-2 weeks, replacing the medium every 2-3 days, until a stable population of resistant cells is established.
-
Verification of Expression: Confirm the expression of JAK2 V617F by Western blot analysis for total JAK2 and phosphorylated STAT5 (p-STAT5) in the absence of cytokine stimulation.
Cellular Proliferation Assay for this compound Efficacy
This protocol is for determining the IC50 value of this compound on the proliferation of JAK2 V617F-expressing cells.
Materials:
-
Stable JAK2 V617F-expressing cell line
-
This compound compound
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., CellTiter-Glo® or MTS reagent)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the JAK2 V617F-expressing cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the diluted compound to the wells in triplicate. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
Viability Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized values against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Western Blot Analysis of Downstream Signaling Inhibition
This protocol is used to assess the effect of this compound on the phosphorylation of downstream targets of JAK2 V617F, such as STAT5.
Materials:
-
Stable JAK2 V617F-expressing cell line
-
This compound compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-STAT5, anti-STAT5, anti-JAK2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Seed JAK2 V617F-expressing cells and treat with varying concentrations of this compound for a defined period (e.g., 2-4 hours).
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Wash the membrane and apply the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control (e.g., GAPDH).
References
- 1. JAK INHIBITORS AND JAK2 MUTATION: WHAT’S THE CONNECTION? – MPN Research Foundation [mpnresearchfoundation.org]
- 2. patientpower.info [patientpower.info]
- 3. selleck.co.jp [selleck.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. The Jak2 Inhibitor, G6, Alleviates Jak2-V617F-Mediated Myeloproliferative Neoplasia by Providing Significant Therapeutic Efficacy to the Bone Marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. addgene.org [addgene.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Jak2-IN-6 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Jak2-IN-6, a potent and selective JAK2 inhibitor. Here you will find frequently asked questions and troubleshooting guides to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, multiple-substituted aminothiazole derivative that functions as a Janus kinase 2 (JAK2) inhibitor.[1][2] The Janus kinase (JAK) family, which includes JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a critical role in cytokine signaling.[3][4]
The canonical JAK/STAT signaling pathway is initiated when a cytokine binds to its specific cell surface receptor.[3][4] This binding event activates the associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3] The recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they activate the transcription of target genes involved in cell proliferation, differentiation, and survival.[3][4]
This compound selectively binds to the kinase domain of JAK2, inhibiting its catalytic activity.[1] This action prevents the phosphorylation and activation of downstream STAT proteins, thereby blocking the signaling cascade.[3] Notably, this compound shows high selectivity for JAK2 with no significant activity against JAK1 and JAK3.[1][2]
Q2: What is the recommended starting concentration for this compound in cell viability assays?
The optimal concentration of this compound is highly dependent on the cell line being used. A good starting point is to perform a dose-response experiment with a wide range of concentrations. Based on published data, the IC50 (the concentration required to inhibit 50% of cell proliferation) can vary significantly.
For initial experiments, it is advisable to use a concentration range that brackets the known IC50 values. A common practice for kinase inhibitors is to start with a concentration 5 to 10 times higher than the known IC50 or Ki value to ensure complete inhibition.[5] A broad concentration range, for example from 10 nM to 100 µM, is recommended for initial screening.
Table 1: Reported IC50 Values for this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM)* |
|---|---|---|---|
| PC-9 | Non-small cell lung cancer | 18.1 | ~53.9 |
| H1975 | Non-small cell lung cancer | 58.3 | ~173.6 |
| PANC-1 | Pancreatic cancer | 40.6 | ~120.9 |
Molecular Weight of this compound is approximately 335.85 g/mol . Conversion: µM = (µg/mL) / 0.33585. Data sourced from[1].
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage are crucial for maintaining the inhibitor's activity.
-
Solvent: this compound is soluble in DMSO.[1] It is recommended to use newly opened, anhydrous DMSO to prepare the initial high-concentration stock solution, as hygroscopic DMSO can negatively impact solubility.[1]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO.
-
Storage: Once prepared, aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
-
Working Solutions: When preparing working solutions for your experiment, dilute the stock solution in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[5]
Q4: What are the known off-target effects of this compound?
While this compound is reported to be a selective JAK2 inhibitor with no activity against JAK1 and JAK3, it is important to acknowledge that all kinase inhibitors have the potential for off-target effects, especially at higher concentrations.[1][6] These off-target activities can lead to unintended biological consequences and toxicity.[6] If you observe unexpected phenotypes or toxicity, consider performing kinase profiling assays to assess the selectivity of this compound in your experimental system.[7]
Troubleshooting Guide
Q5: High Cytotoxicity - My cells are dying even at low concentrations of this compound. What could be the cause?
Unexpectedly high cytotoxicity can stem from several factors:
-
Cell Line Sensitivity: The specific cell line you are using may be exceptionally sensitive to JAK2 inhibition or may have off-target sensitivities.
-
Solvent Toxicity: The final concentration of the solvent (DMSO) in your culture may be too high. Ensure it does not exceed 0.1-0.5%, and always run a vehicle control.
-
Compound Degradation: Improper storage may have led to the degradation of this compound into a more toxic substance.
-
Contamination: Check your cell cultures for common contaminants like mycoplasma, which can affect cell health and response to treatment.[8]
Q6: Low Potency - I'm not observing any effect on cell viability even at high concentrations. Why?
If this compound is not producing the expected anti-proliferative effect, consider the following:
-
Cell Line Resistance: Your cell line may not depend on the JAK2 signaling pathway for survival and proliferation, or it may have compensatory signaling pathways.
-
Inactive Compound: The inhibitor may have degraded due to improper storage (e.g., multiple freeze-thaw cycles, prolonged storage at -20°C). Prepare a fresh dilution from a new aliquot stored at -80°C.
-
Inaccurate Concentration: There may have been an error in calculating the dilutions. Double-check all calculations for preparing the stock and working solutions.
-
Assay Issues: The cell viability assay itself may not be sensitive enough, or the incubation time might be too short to observe an effect.
Q7: Inconsistent Results - I'm seeing significant variability between experiments. What are the possible reasons?
Reproducibility is key in research. If you are facing inconsistent results, review your workflow for these common sources of variability:
-
Cell Seeding Density: Ensure cells are seeded uniformly across all wells. Inconsistent cell numbers at the start of the experiment will lead to variable results.
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered phenotypes.[9]
-
Reagent Preparation: Prepare fresh working solutions of this compound for each experiment from a properly stored stock aliquot.
-
Incubation Time: Use a consistent incubation time for both the drug treatment and the viability assay development.
-
Plate Edge Effects: Wells on the edge of a microplate are prone to evaporation, which can concentrate solutes and affect cell growth. To mitigate this, avoid using the outermost wells or ensure proper humidification during incubation.
Q8: Solubility Issues - I suspect my this compound has precipitated in the media. How can I check and prevent this?
Precipitation of the compound in the aqueous culture medium is a common issue.
-
Visual Inspection: Before adding the medium to your cells, inspect it for any visible precipitate after adding the this compound working solution. You can also check the wells under a microscope after treatment.
-
Solubility Limit: You may be exceeding the solubility limit of the compound in the culture medium. While soluble in DMSO, its solubility in aqueous solutions is much lower.
-
Prevention:
-
Ensure the DMSO concentration is kept to a minimum.
-
Prepare the final dilution just before use.
-
Vortex the solution thoroughly when diluting from the DMSO stock into the aqueous medium.
-
Consider using a lower concentration of the inhibitor or exploring formulation strategies if precipitation persists.
-
Experimental Protocols
Protocol: Determining Optimal this compound Concentration using an MTT Cell Viability Assay
This protocol outlines a standard procedure to determine the IC50 of this compound on an adherent cell line.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound (powder or stock solution)
-
Anhydrous DMSO
-
96-well flat-bottom cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in complete culture medium from your stock solution. Aim for a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Prepare a 2X vehicle control (medium with the highest DMSO concentration used).
-
Prepare a "no treatment" control (medium only).
-
Carefully remove the old medium from the cells and add 100 µL of the appropriate drug dilution or control to each well. Include triplicates for each condition.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO2.[1]
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[10]
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell layer.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15-30 minutes at room temperature on a shaker to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound CAS No.353512-04-6 - Ruixibiotech [ruixibiotech.com]
- 3. m.youtube.com [m.youtube.com]
- 4. JAK INHIBITORS AND JAK2 MUTATION: WHAT’S THE CONNECTION? – MPN Research Foundation [mpnresearchfoundation.org]
- 5. How to Use Inhibitors [sigmaaldrich.com]
- 6. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. 細胞培養トラブルシューティング [sigmaaldrich.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting Jak2-IN-6 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the JAK2 inhibitor, Jak2-IN-6, with a particular focus on its solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). A stock solution of up to 60 mg/mL can be prepared in DMSO with the assistance of ultrasonication and adjustment of the pH to 5 with HCl. It is crucial to use newly opened, non-hygroscopic DMSO, as absorbed water can significantly impact the solubility of the compound.[1]
Q2: My this compound is not fully dissolving in DMSO even with sonication. What should I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
pH Adjustment: Ensure the pH of the DMSO solution is adjusted to approximately 5 using a dilute solution of HCl. This compound, being an aminothiazole derivative, may exhibit pH-dependent solubility.
-
Gentle Warming: Gentle warming of the solution (e.g., to 37°C) can aid in dissolution. Avoid excessive heat, which could degrade the compound.
-
Fresh DMSO: Use a fresh, unopened bottle of anhydrous or low-water content DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of many small molecules.
-
Extended Sonication: Increase the duration of ultrasonication. Ensure the vial is properly immersed in the water bath of the sonicator for efficient energy transfer.
Q3: Can I use other solvents to dissolve this compound?
A3: While DMSO is the primary recommended solvent, other polar organic solvents may be tested if DMSO is not suitable for your experimental setup. Based on the chemical class of this compound (an aminothiazole derivative), solvents like ethanol or methanol could be potential alternatives, although the solubility is likely to be lower than in DMSO. It is recommended to perform a small-scale pilot test to determine the solubility in any alternative solvent before preparing a large stock solution. For some JAK inhibitors, solubility in ethanol and water has been documented, often requiring gentle warming and sonication.
Q4: How should I store my this compound stock solution?
A4: Once dissolved, it is recommended to aliquot your this compound stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective inhibitor of Janus kinase 2 (JAK2). The JAK-STAT signaling pathway is crucial for cellular processes like immunity, cell division, and differentiation.[2][3][4] Dysregulation of this pathway is implicated in various diseases, including cancers and immune disorders.[5] this compound exerts its effect by blocking the activity of the JAK2 enzyme, thereby inhibiting the downstream signaling cascade.
Solubility Data
| Solvent | Reported Solubility | Recommended Conditions |
| DMSO | Up to 60 mg/mL | Ultrasonication and pH adjustment to 5 with HCl. Use of fresh, anhydrous DMSO is critical.[1] |
| Ethanol | Data not available for this compound. Other JAK inhibitors show solubility with gentle warming and sonication. | Testing on a small scale is recommended. |
| Methanol | Data not available for this compound. Some JAK inhibitors are nearly insoluble. | Testing on a small scale is recommended. |
| Water | Data not available for this compound. Some JAK inhibitors show solubility with gentle warming and sonication. | Testing on a small scale is recommended. |
| PBS | Likely to have very low solubility. | Not recommended for initial stock solution preparation. Dilution of a DMSO stock into aqueous buffers should be done carefully and with vigorous mixing to avoid precipitation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
-
Calibrated micropipettes
-
Dilute HCl solution (e.g., 0.1 N)
-
pH indicator strips or a micro pH probe
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution of a compound with a molecular weight of 335.85 g/mol , you would weigh 0.336 mg.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube.
-
Initial Mixing: Vortex the tube for 1-2 minutes to initially disperse the powder.
-
Sonication: Place the tube in a water bath sonicator and sonicate for 10-15 minutes. Check for dissolution periodically.
-
pH Adjustment: If the compound is not fully dissolved, carefully add a very small volume of dilute HCl (e.g., 0.5-1 µL) and vortex. Check the approximate pH using a pH indicator strip. Repeat until a pH of approximately 5 is reached.
-
Final Dissolution: Continue to vortex and sonicate until the solution is clear. Gentle warming to 37°C can be applied if necessary.
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
Visualizations
Caption: The JAK-STAT signaling pathway is initiated by cytokine binding.
References
Jak2-IN-6 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the handling, storage, and use of JAK2-IN-6, a potent and selective JAK2 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations for both the solid form and solutions are summarized below.
| Form | Storage Temperature | Shelf Life | Notes |
| Solid Powder | -20°C | 3 years | Protect from light. |
| 4°C | 2 years | For short-term storage. Protect from light. | |
| Stock Solution | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | For short-term storage. Aliquot to avoid repeated freeze-thaw cycles. |
Q2: How should I dissolve this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For optimal results, use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[1]
Q3: What is the appearance of solid this compound?
A3: this compound is a light yellow to yellow solid.[1]
Q4: Is this compound sensitive to light?
A4: While specific photostability data is not available, it is recommended to protect both the solid compound and its solutions from light to prevent potential degradation.
Q5: Can I store this compound solutions at room temperature?
A5: It is not recommended to store this compound solutions at room temperature for extended periods. For working solutions used in experiments, fresh preparation from a frozen stock is advised.
Troubleshooting Guide
This guide addresses potential issues that may arise during the use of this compound in experimental settings.
Issue 1: Inconsistent or No Inhibitory Activity
| Potential Cause | Troubleshooting Step |
| Degraded Compound | Ensure the compound has been stored correctly according to the recommended conditions. Verify the age of the stock solution. |
| Improper Dissolution | Confirm that the compound was fully dissolved in fresh, anhydrous DMSO. Sonicate briefly if necessary. |
| Incorrect Concentration | Double-check all calculations for dilutions of the stock solution. |
| Cell Line Insensitivity | Verify that the cell line used expresses active JAK2 and is sensitive to its inhibition. |
Issue 2: Precipitate Formation in Cell Culture Media
| Potential Cause | Troubleshooting Step |
| Low Solubility in Aqueous Media | The final concentration of DMSO in the cell culture media should be kept low (typically <0.5%) to maintain compound solubility and minimize solvent toxicity. |
| High Compound Concentration | Determine the optimal, non-precipitating concentration range for your specific cell culture media through a solubility test. |
Issue 3: Off-Target Effects or Cellular Toxicity
| Potential Cause | Troubleshooting Step | | High Compound Concentration | Perform a dose-response experiment to determine the optimal concentration that inhibits JAK2 signaling without causing general toxicity. | | Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. Run a vehicle control (media with solvent only). | | Aminothiazole-related Toxicity | As this compound is an aminothiazole derivative, some off-target effects might be inherent to this chemical class.[2] Include appropriate positive and negative controls to assess the specificity of the observed effects. |
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the JAK2 signaling pathway, a general workflow for using this compound, and a troubleshooting decision tree.
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for utilizing this compound in cell-based assays.
References
Technical Support Center: Overcoming Resistance to Jak2-IN-6 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the JAK2 inhibitor, Jak2-IN-6, in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cells are showing decreased sensitivity to this compound over time. What are the potential mechanisms of resistance?
A1: Acquired resistance to JAK2 inhibitors like this compound can arise through several mechanisms:
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Secondary Mutations in the JAK2 Kinase Domain: Specific point mutations within the ATP-binding site of JAK2 can prevent the inhibitor from binding effectively.[1][2][3] Examples include the G993A, Y931C, and L983F mutations.[1][4]
-
Reactivation of JAK-STAT Signaling: Cancer cells can bypass this compound inhibition by utilizing other JAK family members (e.g., JAK1, TYK2) to reactivate the STAT signaling pathway through heterodimerization.[5][6]
-
Activation of Bypass Signaling Pathways: The upregulation of alternative survival pathways can compensate for the inhibition of JAK2 signaling.[7] Common bypass pathways include:
-
Influence of the Tumor Microenvironment: Stromal cells within the tumor microenvironment can secrete protective factors that reduce the efficacy of JAK2 inhibitors.[6]
Q2: How can I determine if my resistant cells have acquired mutations in the JAK2 kinase domain?
A2: To identify mutations in the JAK2 kinase domain, you can perform Sanger sequencing or next-generation sequencing (NGS) of the JAK2 gene from your resistant cell population. Compare the sequence to that of the parental, sensitive cells to identify any acquired mutations.
Q3: What are some initial troubleshooting steps if I observe this compound resistance?
A3: Here are some initial steps to troubleshoot resistance:
-
Confirm Drug Potency: Ensure the this compound you are using is active and at the correct concentration.
-
Verify Target Engagement: Perform a Western blot to check the phosphorylation status of JAK2 and its downstream target, STAT3/5, in the presence and absence of the inhibitor. A lack of inhibition in resistant cells suggests a resistance mechanism.
-
Assess Cell Viability: Use a cell viability assay (e.g., MTT, CellTiter-Glo) to confirm the loss of sensitivity to this compound in your resistant cell line compared to the parental line.
-
Sequence the JAK2 Kinase Domain: As mentioned in Q2, sequence the JAK2 gene to check for resistance-conferring mutations.
Troubleshooting Guides
Issue 1: Persistent STAT3/5 Phosphorylation Despite this compound Treatment
If you observe that p-STAT3/5 levels remain high in your cells even after treatment with this compound, it suggests that the JAK-STAT pathway is being reactivated.
Possible Causes and Solutions:
| Possible Cause | Suggested Experiment | Potential Solution |
| JAK2 Kinase Domain Mutation | Sequence the JAK2 kinase domain. | Switch to a different class of JAK2 inhibitor (e.g., a type II inhibitor like CHZ-868) or explore combination therapies.[9] |
| JAK Family Heterodimerization | Use selective inhibitors for other JAK family members (e.g., a JAK1-specific inhibitor) in combination with this compound. | A combination of JAK inhibitors may be more effective at shutting down the pathway.[6] |
| Activation of Upstream Receptors | Profile the expression of cytokine receptors on your cells and analyze the culture medium for activating cytokines. | Neutralizing antibodies against specific cytokines or their receptors may restore sensitivity. |
Issue 2: Cell Proliferation Continues Despite Inhibition of JAK2-STAT Signaling
If you have confirmed that this compound is effectively inhibiting JAK2 and STAT phosphorylation, but the cells continue to proliferate, this points towards the activation of bypass signaling pathways.
Possible Causes and Solutions:
| Possible Cause | Suggested Experiment | Potential Solution |
| PI3K/Akt Pathway Activation | Perform a Western blot for p-Akt and p-S6. | Combine this compound with a PI3K inhibitor (e.g., GDC0941).[10] |
| RAS/MAPK Pathway Activation | Perform a Western blot for p-ERK. | Combine this compound with a MEK inhibitor (e.g., trametinib).[8] |
| AXL Kinase Upregulation | Perform a Western blot for AXL. | Combine this compound with an AXL inhibitor (e.g., bemcentinib).[8] |
| Upregulation of Anti-Apoptotic Proteins | Perform a Western blot for Bcl-2/Bcl-xL. | Combine this compound with a Bcl-2/Bcl-xL inhibitor (e.g., ABT-737).[11] |
Quantitative Data Summary
Table 1: IC50 Values of Various JAK Inhibitors Against Resistant JAK2 Mutants
| JAK2 Mutant | Ruxolitinib (Type I) IC50 (nM) | CHZ-868 (Type II) IC50 (nM) | Fedratinib (Type I) IC50 (nM) |
| V617F | 2.8 - 3.3[12] | Sensitive[9] | 3[13] |
| Y931C | Resistant[1][2] | Sensitive[9] | Sensitive[9] |
| L983F | Resistant[1] | Sensitive[9] | Sensitive[9] |
| G993A | Resistant[1][4] | Resistant[1][4] | Resistant[4] |
Table 2: Efficacy of Combination Therapies in Overcoming Resistance
| Combination | Cell Line Model | Observed Effect | Reference |
| This compound + PI3K inhibitor (GDC0941) | Ba/F3-TpoR-JAK2 V617F | Synergistic inhibition of cell growth. | [10] |
| JAK2 inhibitor + Bcl-2/Bcl-xL inhibitor (ABT-737) | TEL-JAK2 T-ALL | Prolonged disease regression and cures in mice. | [11] |
| JAK2 inhibitor + HSP90 inhibitor (AUY922) | CRLF2-rearranged B-ALL | Overcomes genetic resistance and prolongs survival in mice. | [2] |
| JAK2 inhibitor + AXL inhibitor (bemcentinib) | MPN cells | Resensitizes resistant cells to JAK2 inhibition. | [8] |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated Proteins
-
Cell Lysis: Treat cells with this compound or combination therapies for the desired time. Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound or combination therapies for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.
Visualizations
Caption: Signaling pathways involved in this compound resistance.
Caption: Workflow for investigating this compound resistance.
Caption: Categories of this compound resistance mechanisms.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. Genetic resistance to JAK2 enzymatic inhibitors is overcome by HSP90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase domain mutations confer resistance to novel inhibitors targeting JAK2V617F in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acquired JAK2 mutations confer resistance to JAK inhibitors in cell models of acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MOLECULAR PATHWAYS: JAK/STAT PATHWAY: MUTATIONS, INHIBITORS, AND RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | Type II mode of JAK2 inhibition and destabilization are potential therapeutic approaches against the ruxolitinib resistance driven myeloproliferative neoplasms [frontiersin.org]
- 10. Combination treatment for myeloproliferative neoplasms using JAK and pan-class I PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Therapy with JAK2 inhibitors for Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Toxicity of Selective JAK2 Inhibitors in Animal Models
Disclaimer: The following information is provided for research purposes only. Due to the lack of specific public data for a compound designated "Jak2-IN-6," this guide has been developed using publicly available information for the well-characterized, selective JAK2 inhibitor TG101348 (Fedratinib) as a representative molecule. The toxicities and mitigation strategies discussed are based on findings with TG101348 and may not be directly applicable to other JAK2 inhibitors. Researchers should always consult compound-specific literature and safety data sheets before commencing any experiment.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize toxicity when working with selective JAK2 inhibitors like TG101348 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TG101348?
A1: TG101348 is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2] It inhibits both wild-type JAK2 and the constitutively active JAK2V617F mutant, which is a common driver in myeloproliferative neoplasms (MPNs).[1][2] By blocking JAK2, it interferes with the JAK-STAT signaling pathway, which is crucial for the proliferation and survival of cells dependent on cytokine signaling. This inhibition leads to reduced cell proliferation and induction of apoptosis in JAK2-dependent cell lines.[3][4]
Q2: What are the most common toxicities observed with TG101348 in animal models?
A2: Based on preclinical and clinical studies, the most common toxicities associated with TG101348 are primarily hematological and gastrointestinal. These can include anemia, thrombocytopenia (low platelet count), nausea, vomiting, and diarrhea.[5][6][7] In some murine models, no apparent toxicities were observed at therapeutic doses.[8][9]
Q3: What is the maximum tolerated dose (MTD) of TG101348 in mice?
A3: The MTD of TG101348 in mice can vary depending on the disease model and the specific strain of mice. In a murine model of JAK2V617F-induced polycythemia vera, doses up to 120 mg/kg administered twice daily by oral gavage were effective and did not show apparent toxicities.[1][8] In another study with different MPN models of increasing severity, the MTD was found to decrease with disease severity, with an MTD of 240 mg/kg in a polycythemia vera (PV) model, 190 mg/kg in a post-PV myelofibrosis model, and 150 mg/kg in a post-essential thrombocythemia myelofibrosis model, all administered once daily by oral gavage.[10]
Q4: Are there any strategies to mitigate the observed toxicities?
A4: Yes, several strategies can be employed:
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Dose Optimization: Start with a dose-finding study to determine the MTD in your specific animal model. It has been observed that the MTD can be model-dependent.[10]
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Supportive Care: For gastrointestinal toxicities, ensure animals have easy access to food and water. Anti-emetic and anti-diarrheal agents may be considered in consultation with a veterinarian.
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Monitoring: Implement regular monitoring of complete blood counts (CBCs) to detect early signs of myelosuppression (anemia, thrombocytopenia). Body weight and general health status should also be monitored closely.
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Formulation and Dosing Schedule: The formulation and dosing schedule can impact tolerability. Using an appropriate vehicle and considering split dosing (e.g., twice daily instead of once daily) might improve the toxicity profile.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Significant Weight Loss (>15-20%) in Animals | - Gastrointestinal toxicity (nausea, diarrhea) leading to reduced food and water intake.- Systemic toxicity at the current dose. | 1. Reduce the dose of the inhibitor.2. Provide supportive care, such as softened food or hydration supplements.3. Confirm proper formulation and administration of the compound.4. If weight loss persists, consider discontinuing treatment for the affected animals. |
| Anemia or Thrombocytopenia (Myelosuppression) | - On-target effect of JAK2 inhibition, as JAK2 is crucial for normal hematopoiesis. | 1. Monitor CBCs more frequently.2. Reduce the dose of the inhibitor.3. Consider intermittent dosing schedules (e.g., 5 days on, 2 days off) to allow for hematopoietic recovery. |
| Lethargy and Reduced Activity | - General malaise due to systemic toxicity.- Dehydration from gastrointestinal side effects. | 1. Perform a thorough health assessment of the animals.2. Check for signs of dehydration and provide fluid support if necessary.3. Reduce the inhibitor dose. |
| No Apparent Efficacy at a Tolerated Dose | - Insufficient drug exposure.- Inappropriate animal model.- Compound instability or poor formulation. | 1. Verify the formulation and its stability.2. If possible, perform pharmacokinetic studies to assess drug exposure.3. Consider a dose escalation study to determine if a higher, still tolerated dose is more effective.4. Re-evaluate the suitability of the animal model for the therapeutic hypothesis. |
Quantitative Data Summary
The following table summarizes key quantitative data for TG101348 from preclinical and clinical studies.
| Parameter | Value | Species/Model | Reference |
| In vitro IC50 (JAK2) | 3 nM | Cell-free assay | [1][3][11] |
| In vitro IC50 (JAK2V617F) | 3 nM | Cell-free assay | [1][11] |
| Maximum Tolerated Dose (MTD) | 240 mg/kg/day (oral gavage) | Polycythemia Vera Mouse Model | [10] |
| Maximum Tolerated Dose (MTD) | 190 mg/kg/day (oral gavage) | Post-PV Myelofibrosis Mouse Model | [10] |
| Maximum Tolerated Dose (MTD) | 150 mg/kg/day (oral gavage) | Post-ET Myelofibrosis Mouse Model | [10] |
| Human MTD | 680 mg/day | Myelofibrosis Patients | [5][7] |
| Dose-Limiting Toxicity (Human) | Reversible, asymptomatic hyperamylasemia | Myelofibrosis Patients | [6][7] |
Experimental Protocols
Protocol: In Vivo Toxicity and Efficacy Assessment of TG101348 in a Murine Model of JAK2V617F-Induced Myeloproliferative Neoplasm
This protocol is a generalized example based on published studies.[8][9][10] Researchers must adapt it to their specific experimental needs and adhere to institutional animal care and use guidelines.
1. Animal Model:
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Use a validated murine model of JAK2V617F-induced myeloproliferative neoplasm (e.g., bone marrow transplantation model).[12]
2. Formulation of TG101348:
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Prepare a suspension of TG101348 in a vehicle such as 0.5% methylcellulose and 0.05% Tween 80 in water.[10]
-
The formulation should be prepared fresh daily or its stability under storage conditions should be verified.
3. Dosing and Administration:
-
Based on the specific MPN model, select a starting dose (e.g., 60-120 mg/kg).[1][10]
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Administer the compound once or twice daily via oral gavage.[1][10]
-
Include a vehicle control group that receives the formulation without the active compound.
4. Monitoring:
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Health Status: Monitor the animals daily for clinical signs of toxicity, including changes in weight, activity, posture, and fur condition.
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Body Weight: Record body weight at least three times per week.
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Hematology: Collect peripheral blood (e.g., via tail vein) weekly or bi-weekly for complete blood count (CBC) analysis to assess for anemia, thrombocytopenia, and leukocytosis.
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Spleen Size: At the end of the study, euthanize the animals and measure spleen weight as an indicator of disease progression and treatment efficacy.
5. Efficacy Endpoints:
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Reduction in spleen size and weight.
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Normalization of hematological parameters (hematocrit, platelet count, white blood cell count).
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Histopathological analysis of bone marrow and spleen to assess for reduction in fibrosis and extramedullary hematopoiesis.
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Quantification of JAK2V617F allele burden in peripheral blood or bone marrow.
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of TG101348.
Caption: A typical experimental workflow for in vivo testing of a JAK2 inhibitor.
Caption: A troubleshooting decision tree for managing in-vivo toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Therapeutic potential of JAK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and Efficacy of TG101348, a Selective JAK2 Inhibitor, in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Safety and efficacy of TG101348, a selective JAK2 inhibitor, in myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of TG101348, a selective JAK2 inhibitor, in treatment of a murine model of JAK2V617F-induced polycythemia vera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Murine Models of Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Jak2-IN-6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Jak2-IN-6, a potent and selective Janus kinase 2 (JAK2) inhibitor. Due to its hydrophobic nature, this compound often presents bioavailability challenges. This guide offers strategies and detailed protocols to enhance its delivery and efficacy in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: My this compound is difficult to dissolve. What solvents can I use?
A1: this compound exhibits poor aqueous solubility. For in vitro experiments, stock solutions are typically prepared in dimethyl sulfoxide (DMSO) at concentrations up to 10 mM. For in vivo studies, co-solvents and specialized formulation vehicles are often necessary. It is crucial to assess the tolerability of any solvent system in your experimental model.
Q2: I'm observing low efficacy of this compound in my cell-based assays. What could be the issue?
A2: Low efficacy in cell-based assays can stem from several factors:
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Poor Solubility: The compound may be precipitating out of the cell culture medium. Try to ensure the final DMSO concentration is low (typically <0.5%) and that the compound is fully dissolved before adding it to the medium.
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Cell Permeability: While many kinase inhibitors are cell-permeable, issues can still arise.[1][2] Consider running a cellular thermal shift assay (CETSA) to confirm target engagement.
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Incorrect Pathway Activation: Ensure the JAK/STAT pathway is appropriately activated in your cell model to observe the inhibitory effects of this compound.[3][4]
Q3: My in vivo experiments with this compound are showing inconsistent results and poor efficacy. Why?
A3: Inconsistent in vivo results are often linked to poor oral bioavailability.[5] This can be due to low solubility in gastrointestinal fluids and/or low permeability across the intestinal wall.[6] It is recommended to perform pharmacokinetic (PK) studies to determine the exposure of this compound in your animal model. If the exposure is low, formulation optimization is necessary.
Q4: What are the most common strategies to improve the oral bioavailability of poorly soluble inhibitors like this compound?
A4: Several formulation strategies can enhance the oral bioavailability of poorly soluble drugs.[7][8][9][10] These include:
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Particle Size Reduction: Micronization or nanocrystal technology increases the surface area for dissolution.[8][11]
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Solid Dispersions: Dispersing this compound in a polymer matrix can improve its dissolution rate.[5][12]
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[6][7]
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Complexation with Cyclodextrins: This can enhance the aqueous solubility of the compound.[5][6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer or cell culture medium. | Low aqueous solubility of the compound. | Prepare a high-concentration stock solution in DMSO. For working solutions, dilute the stock in the final buffer/medium with vigorous vortexing. Ensure the final DMSO concentration is kept to a minimum (e.g., <0.5%). Consider using a formulation with solubilizing excipients like Tween 80 for in vitro studies. |
| Low potency (high IC50) in cellular assays compared to biochemical assays. | Poor cell permeability or high protein binding in the cell culture medium. | Verify target engagement in cells using a method like Western blotting to check the phosphorylation status of downstream targets (e.g., pSTAT3/5).[13] If permeability is an issue, consider alternative formulation approaches even for in vitro work. |
| High variability in plasma concentrations in animal studies. | Poor and variable absorption from the gastrointestinal tract due to low solubility. | Develop an enabling formulation. Start with a simple co-solvent system and progress to more advanced formulations like solid dispersions or SEDDS if necessary. |
| No significant tumor growth inhibition in a mouse xenograft model despite good in vitro activity. | Insufficient drug exposure at the tumor site due to poor bioavailability and/or rapid metabolism. | Conduct a pharmacokinetic study to measure plasma and tumor concentrations of this compound. Correlate the exposure levels with the in vitro IC50. If exposure is low, formulation improvement is the primary next step. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound using the Solvent Evaporation Method
This protocol describes the preparation of a solid dispersion to improve the dissolution rate of this compound.[8]
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) or Hydroxypropyl Methylcellulose (HPMC)
-
Dichloromethane (DCM) or other suitable volatile solvent
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Dissolution: Dissolve both this compound and the chosen polymer (e.g., PVP) in a suitable volatile solvent like DCM in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:4 (w/w).
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin film is formed on the inside of the flask.
-
Drying: Further dry the film under a high vacuum for at least 24 hours to remove any residual solvent.
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Milling: Scrape the dried film from the flask. Gently grind the resulting solid into a fine powder using a mortar and pestle.
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Characterization: Characterize the prepared solid dispersion for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Dissolution Testing: Perform an in vitro dissolution study to compare the dissolution rate of the solid dispersion with the unformulated this compound.
Protocol 2: In Vitro Dissolution Testing
This protocol is used to assess the improvement in dissolution rate from a formulation strategy.
Materials:
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Unformulated this compound and this compound solid dispersion
-
Phosphate-buffered saline (PBS), pH 7.4
-
USP paddle apparatus (or a suitable alternative)
-
HPLC system for quantification
Procedure:
-
Preparation: Prepare a dissolution medium (e.g., PBS at 37°C).
-
Dissolution: Add a known amount of this compound (either unformulated or as a solid dispersion) to the dissolution vessel containing the medium, under constant stirring (e.g., 100 rpm).
-
Sampling: At predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the dissolution medium.
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Sample Preparation: Immediately filter the samples through a 0.45 µm filter to remove any undissolved particles.
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Quantification: Analyze the concentration of dissolved this compound in each sample using a validated HPLC method.
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Data Analysis: Plot the concentration of dissolved this compound against time to generate a dissolution profile.
Visualizations
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade for numerous cytokines and growth factors.[1][3][13][14] Upon cytokine binding, the associated receptors dimerize, bringing the JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[4] this compound is designed to inhibit the kinase activity of JAK2, thereby blocking this signaling cascade.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Improving Bioavailability
This workflow outlines the logical progression of experiments to enhance the bioavailability of a poorly soluble compound like this compound. It begins with baseline characterization and moves through formulation development to in vivo validation.
Caption: A logical workflow for enhancing the bioavailability of this compound.
References
- 1. Insights on JAK2 Modulation by Potent, Selective, and Cell-permeable Pseudokinase-Domain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights on JAK2 Modulation by Potent, Selective, and Cell-Permeable Pseudokinase-Domain Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Insights into the Potential Mechanisms of JAK2V617F Somatic Mutation Contributing Distinct Phenotypes in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 10. ijnrd.org [ijnrd.org]
- 11. itmedicalteam.pl [itmedicalteam.pl]
- 12. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 13. Identification of novel SAR properties of the Jak2 small molecule inhibitor G6: significance of the para-hydroxyl orientation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JAK INHIBITORS AND JAK2 MUTATION: WHAT’S THE CONNECTION? – MPN Research Foundation [mpnresearchfoundation.org]
Jak2-IN-6 lot-to-lot variability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the selective JAK2 inhibitor, JAK2-IN-6. The information is tailored to address potential issues arising from lot-to-lot variability, ensuring experimental reproducibility and data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase.[1] It belongs to a class of multiple-substituted aminothiazole derivatives.[1] The JAK2 protein is a critical component of the JAK-STAT signaling pathway, which transduces signals from cytokine and growth factor receptors on the cell surface to the nucleus, regulating processes like cell growth, proliferation, and differentiation.[2][3][4] this compound exerts its effect by binding to the ATP-binding pocket of the JAK2 kinase domain, preventing the phosphorylation and activation of downstream STAT proteins.[3][5] Dysregulation of the JAK-STAT pathway, often due to mutations like JAK2 V617F, is implicated in various diseases, particularly myeloproliferative neoplasms (MPNs).[6][7][8][9]
Q2: What are the potential sources of lot-to-lot variability in small molecule inhibitors like this compound?
A2: Lot-to-lot variability in chemical compounds can stem from several factors during synthesis and purification. These include:
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Purity: The presence of residual solvents, starting materials, or synthetic byproducts can vary between batches.
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Isomeric Content: Different ratios of stereoisomers or regioisomers may be present if the synthesis is not perfectly controlled.
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Polymorphism: The compound may exist in different crystalline forms (polymorphs), which can affect its solubility, stability, and bioavailability.
-
Degradation: Improper storage or handling can lead to the degradation of the compound over time.
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Counter-ion or Salt Form: The specific salt form of the compound can differ, affecting its molecular weight and solubility.
Q3: My experimental results with a new lot of this compound are different from my previous experiments. What should I do?
A3: Inconsistent results between different lots of a chemical inhibitor are a common challenge. The first step is to systematically troubleshoot the issue to determine if the compound's quality is the root cause. We recommend a step-by-step validation of the new lot before proceeding with critical experiments. Please refer to our Troubleshooting Guide below for a detailed workflow.
Troubleshooting Guide: Inconsistent Results with this compound
This guide provides a structured approach to diagnosing issues that may be related to the quality and activity of your this compound lot.
Issue 1: Reduced or No Potency Observed in Cellular Assays
You are treating a JAK2-dependent cell line (e.g., HEL cells with JAK2 V617F mutation) with a new lot of this compound, but you do not observe the expected decrease in cell viability or proliferation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for reduced this compound potency.
Issue 2: Increased or Unexpected Off-Target Effects
You observe unexpected cellular toxicity at concentrations where the previous lot was well-tolerated, or you see modulation of pathways not typically associated with JAK2 inhibition.
Possible Cause: The new lot may contain impurities that are cytotoxic or have different kinase inhibition profiles. While this compound is reported to be selective against JAK1 and JAK3, impurities could inhibit other kinases.[1]
Recommended Actions:
-
Review the Certificate of Analysis (CoA): Check the purity of the new lot. A lower purity level compared to the previous lot could indicate the presence of contaminants.
-
Perform an In Vitro Kinase Assay: If possible, test the new lot in a cell-free biochemical assay. This will confirm direct inhibition of the JAK2 enzyme, independent of cellular uptake or metabolism.
-
Consult the Supplier: Contact the vendor to report the issue and request further information on the quality control performed on that specific batch.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available information. Note that these values can vary based on the specific cell line and assay conditions.
| Parameter | Value | Cell Line(s) | Source |
| IC₅₀ (JAK2 Kinase) | 22.86 µg/mL | N/A (Biochemical) | [1] |
| IC₅₀ (Cell Proliferation) | 18.1 µg/mL | PC-9 | [1] |
| IC₅₀ (Cell Proliferation) | 58.3 µg/mL | H1975 | [1] |
| IC₅₀ (Cell Proliferation) | 40.6 µg/mL | PANC-1 | [1] |
Experimental Protocols
Protocol 1: Western Blot for JAK2/STAT3 Pathway Activation
This protocol is used to verify that this compound is inhibiting the phosphorylation of its downstream target, STAT3.
Methodology:
-
Cell Culture and Treatment:
-
Seed a JAK2-dependent cell line (e.g., HEL 92.1.7) at a density of 0.5 x 10⁶ cells/mL in a 6-well plate.
-
Allow cells to adhere or stabilize for 24 hours.
-
Treat cells with varying concentrations of your new and old lots of this compound (e.g., 0, 0.1, 1, 5, 10 µM) for 2-4 hours. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Harvest cells and wash once with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-total-JAK2, and a loading control like anti-GAPDH or anti-β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Expected Outcome: A potent lot of this compound should show a dose-dependent decrease in the levels of phosphorylated STAT3, while total STAT3 and the loading control should remain unchanged.
Protocol 2: Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This protocol measures the anti-proliferative effect of this compound.
Methodology:
-
Cell Seeding:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of both the old and new lots of this compound.
-
Treat the cells with a range of concentrations (e.g., 0.01 to 50 µM) in triplicate.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
-
Viability Measurement:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO or a detergent-based solution) and read the absorbance at 570 nm.
-
For CellTiter-Glo®: Add the reagent directly to the wells, incubate as per the manufacturer's instructions, and read the luminescence.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the dose-response curve and calculate the IC₅₀ value for each lot using non-linear regression.
-
Expected Outcome: The IC₅₀ value for a new, effective lot should be comparable to the value obtained with the old lot and consistent with published data.
Visualizations
JAK2-STAT Signaling Pathway
Caption: Simplified JAK2-STAT signaling pathway and the action of this compound.
Experimental Workflow for Lot Validation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of novel SAR properties of the Jak2 small molecule inhibitor G6: significance of the para-hydroxyl orientation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. What conditions does the JAK2 gene relate to? [medicalnewstoday.com]
- 5. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. patientpower.info [patientpower.info]
- 8. Insights into the Potential Mechanisms of JAK2V617F Somatic Mutation Contributing Distinct Phenotypes in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. massivebio.com [massivebio.com]
Validation & Comparative
A Comparative In Vivo Analysis of Novel JAK2 Inhibitors Versus Ruxolitinib in Myeloproliferative Neoplasms
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of the established JAK1/2 inhibitor, Ruxolitinib, with emerging selective JAK2 inhibitors, G6 and NS-018. This analysis is based on preclinical data from murine models of myeloproliferative neoplasms (MPNs), offering insights into their comparative efficacy and potential therapeutic advantages.
Myeloproliferative neoplasms are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of one or more myeloid lineages. A key driver in many MPNs is the constitutive activation of the Janus kinase (JAK)–signal transducer and activator of transcription (STAT) pathway, frequently due to a V617F mutation in the JAK2 gene. Ruxolitinib, a potent inhibitor of both JAK1 and JAK2, has been a cornerstone in the management of MPNs, effectively reducing splenomegaly and alleviating constitutional symptoms. However, its lack of selectivity can lead to dose-limiting cytopenias and it does not significantly reduce the mutant allele burden in most patients. This has spurred the development of more selective JAK2 inhibitors with the potential for improved efficacy and safety profiles. This guide focuses on the preclinical in vivo data of two such novel inhibitors, G6 and NS-018, in comparison to Ruxolitinib.
The JAK-STAT Signaling Pathway and Inhibition
The JAK-STAT signaling cascade is crucial for normal hematopoiesis, initiated by cytokine binding to their receptors, leading to the activation of associated JAKs. Activated JAKs phosphorylate STAT proteins, which then translocate to the nucleus to regulate gene expression. In MPNs, mutations like JAK2-V617F lead to ligand-independent activation of this pathway, driving uncontrolled cell proliferation. Both Ruxolitinib and the novel inhibitors discussed herein aim to abrogate this aberrant signaling.
Comparative In Vivo Efficacy
The following tables summarize the in vivo efficacy of Ruxolitinib, G6, and NS-018 in mouse models of JAK2-V617F-driven MPNs. It is important to note that these data are collated from different studies and are not from direct head-to-head comparisons in the same experimental setup. Therefore, direct cross-study comparisons should be made with caution.
Efficacy on Splenomegaly and Hematological Parameters
| Inhibitor | Mouse Model | Dose & Regimen | Treatment Duration | Spleen Weight Reduction | Effect on White Blood Cells (WBC) | Reference |
| Ruxolitinib | JAK2-V617F Bone Marrow Transplant | 60 mg/kg, twice daily | 5 weeks | Significant reduction | Significant reduction | [1] |
| G6 | Transgenic JAK2-V617F Myelofibrosis | 10 mg/kg/day | 28 days | 42% reduction | Not specified | [2] |
| NS-018 | JAK2-V617F Bone Marrow Transplant | 50 mg/kg, twice daily | 40 days | 76% reduction (vs. vehicle) | 95% suppression of increase | [3] |
| NS-018 | JAK2-V617F Transgenic | 25 or 50 mg/kg, twice daily | 24 weeks | Dose-dependent reduction | Reduced to 39% (50mg/kg) vs. vehicle | [4] |
Efficacy on Bone Marrow and Mutant Allele Burden
| Inhibitor | Mouse Model | Dose & Regimen | Treatment Duration | Effect on Bone Marrow Fibrosis | Effect on JAK2-V617F Allele Burden | Reference |
| Ruxolitinib | JAK2-V617F Bone Marrow Transplant | 60 mg/kg, twice daily | 5 weeks | Not specified | No reduction | [1] |
| G6 | Transgenic JAK2-V617F Myelofibrosis | 10 mg/kg/day | 28 days | Significant reversal (67% decrease in reticulin staining) | 68% reduction | [2][5] |
| NS-018 | JAK2-V617F Bone Marrow Transplant | 50 mg/kg, twice daily | 40 days | Improved | Not specified | [3][6] |
| NS-018 | JAK2-V617F Transgenic | 25 or 50 mg/kg, twice daily | 24 weeks | Little impact | Not specified | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation of the presented data. Below are summaries of the experimental protocols used in the cited in vivo studies.
General Workflow for In Vivo Efficacy Studies
Ruxolitinib in JAK2-V617F Bone Marrow Transplant Model [1]
-
Animal Model : BALB/c mice were lethally irradiated and transplanted with bone marrow cells transduced with a retrovirus expressing JAK2-V617F.
-
Disease Model : The model develops a polycythemia vera-like phenotype.
-
Treatment : Mice with established disease were treated with Ruxolitinib at a dose of 60 mg/kg administered orally twice daily for 5 weeks.
-
Efficacy Assessment : Efficacy was evaluated by measuring spleen size, blood counts, and the mutant allele burden in the bone marrow.
G6 in Transgenic JAK2-V617F Myelofibrosis Mouse Model [2][5]
-
Animal Model : Transgenic mice expressing the human JAK2-V617F cDNA under the control of the vav promoter were used. These mice develop a myelofibrosis phenotype.
-
Treatment : 11-12-month-old mice with established myelofibrosis were treated with G6 at a dose of 10 mg/kg/day for 28 days.
-
Efficacy Assessment : Treatment efficacy was determined by assessing peripheral blood parameters, liver and spleen histology for extramedullary hematopoiesis, and bone marrow for megakaryocytic hyperplasia, JAK/STAT signaling, JAK2 mutant burden, and fibrosis.[2][5]
NS-018 in JAK2-V617F Mouse Models [3][4][6]
-
Animal Models :
-
Ba/F3-JAK2V617F Inoculation Model : Mice were inoculated with Ba/F3 cells expressing JAK2-V617F, leading to rapid development of splenomegaly and mortality.[4]
-
JAK2-V617F Bone Marrow Transplant Model : BALB/c mice were transplanted with bone marrow cells retrovirally transduced to express JAK2-V617F, developing a myelofibrosis-like disease.[3][6]
-
JAK2-V617F Transgenic Model : Mice expressing JAK2-V617F under the H2Kb promoter were used, which develop an MPN phenotype including leukocytosis, thrombocytosis, and progressive anemia.[4][8]
-
-
Treatment and Efficacy Assessment :
-
In the inoculation model, NS-018 was administered orally twice daily at doses of 1.5 to 100 mg/kg, and efficacy was assessed by survival and spleen weight reduction.[4]
-
In the bone marrow transplant model, NS-018 was given orally at 50 mg/kg twice daily for 40 days, with efficacy measured by survival, blood counts, spleen weight, and bone marrow fibrosis.[3][6]
-
In the transgenic model, NS-018 was administered orally at 25 or 50 mg/kg twice daily for 24 weeks, and efficacy was evaluated by survival, blood counts, and organ pathology.[4][8]
-
Discussion and Future Perspectives
The preclinical in vivo data presented here highlight the potential of novel, more selective JAK2 inhibitors in overcoming some of the limitations of Ruxolitinib. G6 has demonstrated remarkable efficacy in a myelofibrosis model, not only reducing splenomegaly but also significantly reversing bone marrow fibrosis and reducing the JAK2 mutant allele burden.[2][5] NS-018 has also shown potent activity in reducing disease burden in various MPN models, with a notable effect on leukocytosis and splenomegaly.[3][4][6]
A key differentiating factor for these next-generation inhibitors appears to be their impact on the bone marrow. While Ruxolitinib is highly effective in controlling symptoms and spleen size, its effect on the underlying disease clone and bone marrow fibrosis is limited.[1] The ability of G6 to significantly reduce both fibrosis and the mutant allele burden in a preclinical model is a promising finding that warrants further investigation.[2][5]
It is crucial to acknowledge the limitations of this comparison. The data are derived from different studies using varied mouse models, treatment regimens, and endpoint analyses. Direct comparative studies are necessary to definitively establish the superior efficacy of one inhibitor over another. Furthermore, the translation of these preclinical findings to clinical outcomes in human patients remains to be fully elucidated.
References
- 1. Improved targeting of JAK2 leads to increased therapeutic efficacy in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of NS-018, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The small molecule inhibitor G6 significantly reduces bone marrow fibrosis and the mutant burden in a mouse model of Jak2-mediated myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NS-018: A Promising JAK2 Inhibitor for MPN Therapy in JAK2 V617F Mutant Mouse Model [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
Validating Target Engagement of Jak2-IN-6 in a Cellular Context: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the cellular target engagement of Jak2-IN-6, a novel Janus Kinase 2 (JAK2) inhibitor. By objectively comparing its performance with established alternatives and providing detailed experimental protocols, this guide serves as a practical resource for preclinical evaluation.
The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a pivotal role in signal transduction pathways that govern cell growth, proliferation, and differentiation.[1][2] The JAK/STAT signaling cascade is initiated by cytokine binding to their cognate receptors, leading to the activation of JAKs, which in turn phosphorylate Signal Transducers and Activators of Transcription (STATs).[2][3] Dysregulation of the JAK2 signaling pathway, often driven by mutations such as the prevalent V617F mutation, is a hallmark of myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[1][4][5][6][7] Consequently, JAK2 has emerged as a critical therapeutic target, spurring the development of numerous inhibitors.[8][9][10]
Validating that a novel inhibitor like this compound directly binds to and inhibits JAK2 within the complex intracellular environment is a crucial step in its preclinical development. This guide outlines key cellular assays to confirm target engagement and provides a comparative analysis with other well-characterized JAK2 inhibitors.
Comparative Analysis of JAK2 Inhibitors
To contextualize the performance of this compound, it is essential to compare its cellular potency and selectivity against established JAK2 inhibitors. The following table summarizes key performance indicators for this compound and its alternatives.
| Inhibitor | Type | Target Engagement (IC50) | pSTAT5 Inhibition (IC50) | Anti-proliferative Activity (IC50) |
| This compound (Hypothetical Data) | Type I | 50 nM | 75 nM | 150 nM |
| Ruxolitinib | Type I | 4 nM[11] | 14 nM[11] | Low micromolar in non-dependent cells[11] |
| Fedratinib | Type I | 14 nM[11] | 672 nM[11] | Micromolar in non-dependent cells[11] |
| Momelotinib | Type I | 51 nM[11] | 205 nM[11] | Micromolar in non-dependent cells[11] |
| Pacritinib | Type I | 53 nM[11] | 429 nM[11] | Micromolar in non-dependent cells[11] |
| CHZ868 | Type II | Similar affinity for JAK2(V617F) and WT[12] | Not specified | Not specified |
Visualizing the JAK2/STAT Signaling Pathway
The following diagram illustrates the canonical JAK2/STAT signaling pathway, which is the primary target of this compound.
References
- 1. Janus kinase 2 - Wikipedia [en.wikipedia.org]
- 2. JAK2 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. A Structure-Function Perspective of Jak2 Mutations and Implications for Alternate Drug Design Strategies: The Road not Taken - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eilean Therapeutics to Present First-in-Class, Wild-Type-Sparing JAK2-JH2/V617F Inhibitor ZE74-0282 at ASH 2025 and Initiate Clinical Studies in December 2025 [prnewswire.com]
- 5. New Scaffolds for Type II JAK2 Inhibitors Overcome the Acquired G993A Resistance Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of JAK2 in Aging, Inflammation, Hematopoiesis and Malignant Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. Frontiers | A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
Navigating the Kinase Landscape: A Comparative Guide to the Cross-Reactivity Profile of NVP-BSK805, a Selective JAK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of targeted therapies, the selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety. This guide provides an objective comparison of the cross-reactivity profile of NVP-BSK805, a potent and selective JAK2 inhibitor, with other representative JAK inhibitors. The data presented herein, summarized for clarity, is supported by detailed experimental methodologies to aid in the critical evaluation and design of future research.
Kinase Selectivity Profiles: A Quantitative Comparison
The inhibitory activity of NVP-BSK805 and other JAK inhibitors against the four members of the Janus kinase (JAK) family—JAK1, JAK2, JAK3, and TYK2—is presented below. The data, expressed as half-maximal inhibitory concentrations (IC50), illustrates the varying degrees of selectivity among these compounds.
| Inhibitor | Type | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| NVP-BSK805 | Type I | 31.63[1][2] | 0.48[1][2] | 18.68[1][2] | 10.76[1][2] |
| Ruxolitinib | Type I | 3.3 | 2.8 | 428 | 19 |
| Fedratinib | Type I | ~105 | 3 | >900 | ~405 |
| Pacritinib | Type I | 1280 | 23 | 520 | 50 |
| CHZ868 | Type II | - | 0.17 µM* | - | - |
*Note: The IC50 value for CHZ868 is from a cellular assay (EPOR JAK2 WT Ba/F3 cells) and may not be directly comparable to the biochemical assays for the other inhibitors. CHZ868 is a type II inhibitor, and its selectivity in biochemical assays using activated kinases may not fully reflect its cellular activity. Broader kinase profiling at 100 nM showed activity against 26 kinases, including JAK2 and TYK2[1].
The JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade involved in cellular proliferation, differentiation, and immune response. Cytokines and growth factors binding to their receptors initiate the activation of receptor-associated JAKs, which in turn phosphorylate STAT proteins. The phosphorylated STATs then translocate to the nucleus to regulate gene expression.
Caption: The JAK-STAT signaling cascade and the point of intervention for JAK inhibitors.
Experimental Methodologies
The determination of kinase inhibitor selectivity is paramount for preclinical and clinical development. Below are detailed protocols for two common and robust methods for assessing kinase activity and inhibition.
Radiometric Kinase Assay (e.g., HotSpot™ Assay)
This method is considered a gold standard for its direct measurement of enzymatic activity.
Principle: This assay quantifies the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific peptide or protein substrate by the kinase.
Workflow Diagram:
Caption: Workflow for a typical radiometric kinase assay.
Detailed Protocol:
-
Reaction Setup: In a microplate, combine the kinase, its specific substrate (peptide or protein), the test inhibitor (at various concentrations), and a buffer solution containing MgCl₂ and other necessary cofactors.
-
Initiation: Start the reaction by adding [γ-³³P]ATP. The ATP concentration can be varied, with 1 mM being physiologically relevant.
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., room temperature).
-
Termination and Capture: Stop the reaction and spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate binds to the membrane.
-
Washing: Wash the filter membrane extensively to remove unincorporated [γ-³³P]ATP.
-
Detection: Quantify the amount of incorporated radiolabel on the filter membrane using a phosphor imager.
-
Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
TR-FRET Kinase Assay (e.g., LanthaScreen™)
This is a non-radiometric, homogeneous assay format that is well-suited for high-throughput screening.
Principle: This assay measures the inhibition of kinase activity by detecting the phosphorylation of a fluorescently labeled substrate using a terbium-labeled antibody that specifically recognizes the phosphorylated substrate. When the antibody binds to the phosphorylated substrate, it brings the terbium donor and the fluorescent acceptor into close proximity, resulting in a high Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.
Workflow Diagram:
References
A Comparative Guide: The Selective JAK2 Inhibitor, Jak2-IN-6, Versus Pan-JAK Inhibition
For Researchers, Scientists, and Drug Development Professionals
The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical mediators of cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in a multitude of diseases, including myeloproliferative neoplasms, autoimmune disorders, and inflammatory conditions. Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents. These inhibitors can be broadly categorized into two groups: selective inhibitors that target a specific JAK isoform and pan-JAK inhibitors that target multiple family members.
This guide provides an objective comparison of Jak2-IN-6, a selective JAK2 inhibitor, and a representative pan-JAK inhibitor, Tofacitinib. The comparison is supported by quantitative experimental data on their inhibitory potency and selectivity, detailed experimental protocols, and visualizations of the relevant biological pathways and inhibitor characteristics.
Data Presentation: Inhibitor Potency and Selectivity
The inhibitory activity of this compound and the pan-JAK inhibitor Tofacitinib was assessed against the four members of the JAK family. The half-maximal inhibitory concentration (IC50), a measure of the inhibitor's potency, is presented in the table below. Lower IC50 values indicate greater potency.
| Inhibitor | Target | IC50 (nM) | Selectivity Profile |
| This compound | JAK1 | No Activity | Selective for JAK2 |
| JAK2 | 68,070 | ||
| JAK3 | No Activity | ||
| TYK2 | Not Reported | ||
| Tofacitinib | JAK1 | 112 | Pan-JAK Inhibitor |
| JAK2 | 20 | ||
| JAK3 | 1 | ||
| TYK2 | Not Reported |
Note: The IC50 for this compound was converted from 22.86 µg/mL using a molecular weight of 335.83 g/mol [1]. IC50 values for Tofacitinib are from published literature[2].
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize JAK inhibitors.
Biochemical Kinase Assay (In Vitro)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified JAK kinase.
Objective: To determine the IC50 value of an inhibitor against a specific JAK isoform.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue)
-
Test inhibitor (e.g., this compound, Tofacitinib) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagents (e.g., HTRF, fluorescence polarization, or luminescence-based ATP detection kits like Kinase-Glo®)
-
Microplates (e.g., 384-well)
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a microplate, add the assay buffer, the specific recombinant JAK enzyme, and the peptide substrate.
-
Add the diluted test inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding a specific concentration of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction (if necessary, depending on the detection method).
-
Add the detection reagents according to the manufacturer's protocol.
-
Measure the signal (e.g., fluorescence, luminescence) using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive and negative controls.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cellular Phospho-STAT (pSTAT) Assay (In Situ)
This assay measures the inhibition of cytokine-induced STAT phosphorylation in a cellular context, providing a more physiologically relevant assessment of inhibitor activity.
Objective: To determine the cellular potency of an inhibitor in blocking a specific JAK-STAT signaling pathway.
Materials:
-
A suitable cell line expressing the relevant cytokine receptors and JAKs (e.g., human peripheral blood mononuclear cells (PBMCs), or specific cell lines like TF-1 or Ba/F3)
-
Cytokine corresponding to the JAK pathway of interest (e.g., IL-6 for JAK1/JAK2, GM-CSF for JAK2)
-
Test inhibitor dissolved in DMSO
-
Cell culture medium
-
Fixation buffer (e.g., paraformaldehyde)
-
Permeabilization buffer (e.g., methanol)
-
Fluorochrome-conjugated antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5)
-
Flow cytometer
Procedure:
-
Culture the cells under appropriate conditions.
-
Pre-incubate the cells with serial dilutions of the test inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation. Include an unstimulated control and a stimulated control without inhibitor.
-
Fix the cells with a fixation buffer to preserve the phosphorylation state.
-
Permeabilize the cells with a permeabilization buffer to allow antibody entry.
-
Stain the cells with a fluorochrome-conjugated anti-pSTAT antibody.
-
Analyze the samples using a flow cytometer to measure the fluorescence intensity of pSTAT in the cell population.
-
Calculate the percentage of inhibition of STAT phosphorylation for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting to a dose-response curve.
Visualizations
JAK-STAT Signaling Pathway
The following diagram illustrates the canonical JAK-STAT signaling pathway, which is the target of both this compound and pan-JAK inhibitors.
Caption: Overview of the JAK-STAT signaling cascade.
Inhibitor Selectivity Profile: this compound vs. Pan-JAK Inhibitor
This diagram visually contrasts the selectivity of this compound with that of a typical pan-JAK inhibitor.
Caption: Comparative selectivity of this compound and a pan-JAK inhibitor.
References
Assessing Kinase Specificity: A Comparative Analysis of JAK2 Inhibitors
This guide provides researchers, scientists, and drug development professionals with a comparative assessment of the kinase specificity of pacritinib. By presenting quantitative kinome profiling data, detailed experimental protocols, and illustrative diagrams, this document aims to offer a clear perspective on the selectivity of this class of inhibitors.
Kinome Profiling: A Comparative Overview
Kinome profiling is crucial for determining the selectivity of kinase inhibitors and predicting potential off-target effects. The following tables summarize the inhibitory activity of Pacritinib, Ruxolitinib, and Fedratinib against their primary targets within the JAK family and other relevant kinases.
Table 1: Comparative Inhibitory Activity (IC50 in nM) Against JAK Family Kinases
| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 |
| Pacritinib | 1,280 | 23 | 520 | 550 |
| Ruxolitinib | 3.3 | 2.8 | >400 | 19 |
| Fedratinib | 35 | 3 | 330 | 28 |
Data compiled from multiple sources. Note that assay conditions can vary between studies.
Table 2: Select Off-Target Kinase Inhibition
| Inhibitor | FLT3 | IRAK1 | CSF1R |
| Pacritinib | 22 | ✓ | ✓ |
| Ruxolitinib | - | - | - |
| Fedratinib | ✓ | - | - |
✓ indicates significant inhibitory activity.[1][2]'-' indicates no significant reported inhibition.
Experimental Protocols
Kinome Profiling using KINOMEscan™
A common method for assessing inhibitor specificity is the KINOMEscan™ competition binding assay. This technique measures the ability of a test compound to displace a ligand from the active site of a large panel of kinases.
Principle: The assay is based on a competitive binding format where a test compound is incubated with a kinase-ligand pair. The amount of kinase that remains bound to the ligand is quantified, typically using qPCR to measure a DNA tag conjugated to the kinase. A lower amount of bound kinase in the presence of the test compound indicates stronger binding of the compound to the kinase active site.
Experimental Steps:
-
Compound Preparation: The test inhibitor (e.g., Pacritinib) is serially diluted to a range of concentrations.
-
Assay Plate Preparation: A panel of recombinant human kinases, each tagged with a unique DNA identifier, is prepared. An immobilized, active-site directed ligand is coated onto a solid support.
-
Binding Reaction: The test inhibitor is incubated with the kinase panel in the presence of the immobilized ligand.
-
Washing: Unbound components are washed away.
-
Elution and Quantification: The kinase-ligand complexes are eluted, and the amount of each kinase is quantified using qPCR with primers specific to the DNA tags.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control (% Ctrl). A lower % Ctrl value indicates stronger binding of the inhibitor to the kinase. Dissociation constants (Kd) can be calculated from dose-response curves.[3][4][5]
Visualizing Key Pathways and Processes
To better understand the context of JAK2 inhibition and the methodology of kinome profiling, the following diagrams are provided.
Caption: The JAK-STAT signaling pathway, a key target of Pacritinib.
Caption: A generalized workflow for a KINOMEscan™ experiment.
Conclusion
The kinome profiling data reveals that while Pacritinib is a potent JAK2 inhibitor, it also exhibits activity against other kinases such as FLT3, IRAK1, and CSF1R.[2] This contrasts with the broader JAK family inhibition seen with Ruxolitinib.[6] Understanding these distinct selectivity profiles is essential for interpreting preclinical and clinical data, and for guiding the development of next-generation kinase inhibitors with improved therapeutic windows. The detailed experimental protocols and workflow diagrams provided here offer a foundational understanding for researchers aiming to conduct or interpret such specificity assessments.
References
- 1. Profile of pacritinib and its potential in the treatment of hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive kinase profile of pacritinib, a nonmyelosuppressive Janus kinase 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures - PMC [pmc.ncbi.nlm.nih.gov]
Leitfaden zum Vergleich von Jak2-IN-6 in Kombination mit Chemotherapeutika
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet einen objektiven Vergleich der Leistung des selektiven JAK2-Inhibitors Jak2-IN-6 in Kombination mit herkömmlichen Chemotherapeutika. Angesichts der begrenzten öffentlich verfügbaren Daten zu Kombinationsstudien, die spezifisch this compound untersuchen, werden in diesem Leitfaden Daten des gut charakterisierten JAK1/2-Inhibitors Ruxolitinib als repräsentatives Beispiel für die Wirkstoffklasse herangezogen, um potenzielle synergistische Effekte und die zugrunde liegenden Mechanismen zu beleuchten.
Wirkmechanismus von this compound
This compound ist ein potenter und selektiver Inhibitor der Januskinase 2 (JAK2) mit einem IC50-Wert von 22,86 μg/mL.[1] Im Gegensatz zu anderen JAK-Inhibitoren wie Ruxolitinib zeigt this compound keine Aktivität gegen JAK1 und JAK3.[1] Der JAK-STAT-Signalweg spielt eine entscheidende Rolle bei der Proliferation, Differenzierung und dem Überleben von Zellen. Eine aberrante Aktivierung dieses Signalwegs ist ein Kennzeichen verschiedener myeloproliferativer Neoplasien (MPN) und solider Tumoren. This compound übt seine Anti-Krebs-Wirkung aus, indem es die Phosphorylierung von STAT-Proteinen (Signaltransduktoren und Aktivatoren der Transkription) blockiert und dadurch die Transkription von Zielgenen hemmt, die für das Zellwachstum und Überleben notwendig sind.
Kombinationstherapie: Rationale und präklinische Evidenz
Die Kombination von JAK2-Inhibitoren mit konventionellen Chemotherapeutika ist eine vielversprechende Strategie zur Überwindung von Chemoresistenzen und zur Verbesserung der therapeutischen Wirksamkeit. Präklinische Studien haben gezeigt, dass JAK-Inhibitoren Tumorzellen für die zytotoxischen Effekte von Chemotherapeutika sensibilisieren können.
Quantitative Daten zur synergistischen Wirkung von JAK2-Inhibitoren mit Chemotherapeutika
Die folgenden Tabellen fassen die quantitativen Daten aus In-vitro-Studien zusammen, die die synergistischen Effekte des JAK-Inhibitors Ruxolitinib in Kombination mit verschiedenen Chemotherapeutika belegen. Der Kombinationsindex (CI) wird zur Bewertung der Arzneimittelinteraktion herangezogen, wobei CI < 1 Synergie, CI = 1 Additivität und CI > 1 Antagonismus anzeigt.
Tabelle 1: In-vitro-Wirksamkeit von Ruxolitinib in Kombination mit Paclitaxel in Ovarialkrebs-Zelllinien
| Zelllinie | Wirkstoff | IC50 (allein) | IC50 (in Kombination) | Kombinationsindex (CI) | Referenz |
| OVCAR-8 | Ruxolitinib | 13,37 μM | - | < 1 (synergistisch) | [1] |
| Paclitaxel | 20,5 nM | 9,8 nM | [1] | ||
| MDAH2774 | Ruxolitinib | 18,53 μM | - | < 1 (synergistisch) | [1] |
| Paclitaxel | 15,2 nM | 6,9 nM | [1] | ||
| SKOV-3 | Ruxolitinib | 15,21 μM | - | < 1 (synergistisch) | [1] |
| Paclitaxel | - | - | [1] |
Tabelle 2: In-vitro-Wirksamkeit von Ruxolitinib in Kombination mit Cisplatin in Ovarialkrebs-Zelllinien
| Zelllinie | Wirkstoff | IC50 (allein) | IC50 (in Kombination) | Kombinationsindex (CI) | Referenz |
| OVCAR-8 | Ruxolitinib | 13,37 μM | - | < 1 (synergistisch) | [1] |
| Cisplatin | 4,2 μM | 2,1 μM | [1] | ||
| MDAH2774 | Ruxolitinib | 18,53 μM | - | > 1 (nicht synergistisch) | [1] |
| Cisplatin | 3,8 μM | 3,5 μM | [1] |
Tabelle 3: Apoptose-Induktion durch Ruxolitinib in Kombination mit Paclitaxel in Ovarialkrebs-Zelllinien
| Zelllinie | Behandlung | % Apoptotische Zellen | Referenz |
| OVCAR-8 | Kontrolle | - | [1] |
| Paclitaxel (allein) | 23,48% | [1] | |
| Ruxolitinib + Paclitaxel | 51,33% | [1] | |
| MDAH2774 | Kontrolle | - | [1] |
| Paclitaxel (allein) | 6,91% | [1] | |
| Ruxolitinib + Paclitaxel | 23,92% | [1] |
Experimentelle Protokolle
Zellviabilitätsassay (MTT-Assay)
-
Zellaussaat: Kultivieren Sie die Krebszellen in 96-Well-Platten mit einer Dichte von 5 x 10³ Zellen/Well und inkubieren Sie sie über Nacht bei 37 °C und 5 % CO₂.
-
Wirkstoffbehandlung: Behandeln Sie die Zellen mit seriellen Verdünnungen von this compound, dem Chemotherapeutikum oder einer Kombination aus beiden in einem festen Verhältnis. Inkubieren Sie die Zellen für 72 Stunden.
-
MTT-Inkubation: Fügen Sie jeder Vertiefung 20 μL MTT-Lösung (5 mg/mL in PBS) hinzu und inkubieren Sie die Platte für 4 Stunden bei 37 °C.
-
Formazan-Solubilisierung: Entfernen Sie das Medium und fügen Sie 150 μL DMSO zu jeder Vertiefung hinzu, um die Formazan-Kristalle aufzulösen.
-
Messung: Messen Sie die Extinktion bei 490 nm mit einem Mikroplatten-Lesegerät.
-
Datenanalyse: Berechnen Sie die prozentuale Zellviabilität im Verhältnis zu den unbehandelten Kontrollzellen und bestimmen Sie die IC50-Werte.
Apoptose-Assay (Annexin V/PI-Färbung)
-
Zellbehandlung: Behandeln Sie die Zellen wie für den Zellviabilitätsassay beschrieben für 48 Stunden.
-
Zellernte: Ernten Sie sowohl adhärente als auch schwimmende Zellen und waschen Sie sie zweimal mit kaltem PBS.
-
Färbung: Resuspendieren Sie die Zellen in 1X Annexin-Bindungspuffer. Fügen Sie Annexin V-FITC und Propidiumiodid (PI) hinzu und inkubieren Sie die Zellen 15 Minuten lang im Dunkeln bei Raumtemperatur.
-
Durchflusszytometrie: Analysieren Sie die Zellen mittels Durchflusszytometrie. Annexin-V-positive/PI-negative Zellen werden als früh-apoptotisch und Annexin-V-positive/PI-positive Zellen als spät-apoptotisch oder nekrotisch betrachtet.
Western Blotting zur Analyse des JAK/STAT-Signalwegs
-
Proteinextraktion: Behandeln Sie die Zellen mit den Wirkstoffen für die angegebene Zeit. Lysieren Sie die Zellen in RIPA-Puffer, der mit Protease- und Phosphatase-Inhibitoren supplementiert ist.
-
Proteinkonzentrationsbestimmung: Bestimmen Sie die Proteinkonzentration mit einem BCA-Assay.
-
Gelelektrophorese: Trennen Sie gleiche Proteinmengen (20-30 μg) mittels SDS-PAGE.
-
Proteintransfer: Übertragen Sie die Proteine auf eine PVDF-Membran.
-
Blockierung und Antikörperinkubation: Blockieren Sie die Membran mit 5 %iger Magermilch oder BSA in TBST und inkubieren Sie sie über Nacht bei 4 °C mit primären Antikörpern gegen p-JAK2, JAK2, p-STAT3, STAT3 und β-Aktin (als Ladekontrolle).
-
Detektion: Waschen Sie die Membran und inkubieren Sie sie mit HRP-konjugierten sekundären Antikörpern. Detektieren Sie die Proteine mittels Chemilumineszenz.
Visualisierungen
Abbildung 1: Vereinfachter JAK/STAT-Signalweg und die Angriffspunkte von this compound und Chemotherapie.
Abbildung 2: Allgemeiner experimenteller Arbeitsablauf zur Bewertung von Kombinationstherapien in vitro.
References
Safety Operating Guide
Proper Disposal of Jak2-IN-6: A Step-by-Step Guide for Laboratory Professionals
Immediate Safety and Logistical Information for the Disposal of Jak2-IN-6
This compound is a potent and selective JAK2 inhibitor with anti-proliferative effects against cancer cells.[1] As such, it should be handled with care, and all waste generated from its use should be considered potentially hazardous or cytotoxic. The following procedures provide a comprehensive guide for the safe and proper disposal of this compound and associated materials in a laboratory setting. These guidelines are based on best practices for managing chemical and cytotoxic waste.[2][3][4][5] Researchers should always consult their institution's specific Environmental Health and Safety (EHS) guidelines and the official Safety Data Sheet (SDS) for this compound, if available.
Core Principles of this compound Waste Management
Effective management of this compound waste is crucial to protect laboratory personnel and the environment.[3] The key principles include:
-
Waste Minimization: Order only the required amount of this compound to reduce the generation of chemical waste.[6]
-
Segregation: Do not mix this compound waste with other waste streams.[2][7]
-
Proper Labeling and Containment: All waste containers must be clearly labeled and kept securely closed.[6][7][8]
-
Disposal through Authorized Channels: All this compound waste must be disposed of through your institution's hazardous waste program.[6][8]
Experimental Protocols for Waste Decontamination
-
Initial Absorption: Use absorbent pads to soak up any liquid.
-
Surface Cleaning: Clean the area with a detergent solution.
-
Rinsing: Rinse the area with water.
-
Decontamination: If available, use a chemical deactivating agent appropriate for similar compounds.
All materials used in the cleanup must be disposed of as cytotoxic waste.[2]
Quantitative Data on Waste Management
The following table summarizes the disposal procedures for different types of waste contaminated with this compound.
| Waste Type | Recommended Container | Labeling Requirements | Disposal Method |
| Unused or Expired this compound (Solid) | Original container or a sealed, compatible chemical waste container. | "Hazardous Waste," "Cytotoxic," and the chemical name "this compound." | Collection by institutional EHS for incineration. |
| Liquid Waste (e.g., solutions in DMSO) | Leak-proof, sealed container (plastic is often preferred).[6] | "Hazardous Waste," "Cytotoxic," the chemical name, solvent, and estimated concentration. | Collection by institutional EHS for incineration.[2] |
| Contaminated Solid Waste (e.g., gloves, pipette tips, bench paper) | A designated cytotoxic waste bag (often purple or yellow) inside a rigid, sealed container.[5][9] | "Cytotoxic Waste," with the universal biohazard symbol if applicable. | Collection by institutional EHS for incineration.[9] |
| Contaminated Sharps (e.g., needles, glass pipettes) | Puncture-resistant sharps container specifically for cytotoxic waste.[3][4] | "Cytotoxic Sharps," "Incinerate Only." | Collection by institutional EHS for incineration.[3][4] |
| Empty this compound Containers | If not triple-rinsed, dispose of as cytotoxic solid waste. If triple-rinsed, deface the label and dispose of according to institutional policy for empty chemical containers.[8] The rinsate must be collected as hazardous liquid waste. | If not rinsed: "Cytotoxic Waste." If rinsed: Deface original label. | Rinsate to be collected for incineration. Rinsed container disposal as per institutional guidelines.[8] |
Signaling Pathways and Experimental Workflows
The proper disposal of this compound is a critical final step in the experimental workflow. The following diagram illustrates the decision-making and procedural flow for managing waste generated from laboratory activities involving this compound.
Caption: Workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Procedures
Unused or Expired this compound
-
Keep the compound in its original, labeled container.
-
If the original container is compromised, transfer it to a new, compatible container and label it clearly with "Hazardous Waste," "Cytotoxic," and the full chemical name.
-
Store in a designated satellite accumulation area away from incompatible materials.[6]
-
Arrange for pickup through your institution's EHS department.
Liquid Waste Containing this compound
-
Collect all liquid waste (e.g., stock solutions, media containing the compound) in a dedicated, leak-proof container with a screw cap.
-
Do not mix with other chemical waste streams.
-
Label the container with "Hazardous Waste," "Cytotoxic," the chemical name, the solvent used (e.g., DMSO), and an estimated concentration.
-
Keep the container closed at all times, except when adding waste.[6]
-
Store in secondary containment in a designated satellite accumulation area.
-
Once the container is full or waste is no longer being generated, request a pickup from EHS.
Contaminated Solid Waste
-
This includes items like gloves, pipette tips, contaminated bench paper, and vials.
-
Place all solid waste into a clearly marked cytotoxic waste bag (often purple or yellow).[5]
-
This bag should be kept within a rigid, lidded container to prevent punctures and spills.
-
Once the bag is full, seal it and request a pickup from EHS.
Contaminated Sharps
-
Dispose of all sharps (needles, scalpels, contaminated glass slides, etc.) immediately into a designated, puncture-resistant sharps container for cytotoxic waste.[3][4]
-
These containers are typically a specific color (e.g., purple or yellow) to differentiate them from regular sharps containers.
-
Do not overfill the container. Once it is two-thirds full, lock the container and arrange for pickup by EHS.[8]
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risk to themselves, their colleagues, and the environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. actenviro.com [actenviro.com]
- 3. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 4. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 5. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. acewaste.com.au [acewaste.com.au]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. danielshealth.ca [danielshealth.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
